Lorediplon
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOCLFSADOXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238684 | |
| Record name | Lorediplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917393-39-6 | |
| Record name | Lorediplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorediplon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorediplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOREDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lorediplon's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorediplon is a novel non-benzodiazepine hypnotic agent that demonstrates high affinity and positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with GABA-A receptors. While specific quantitative binding and potency data for this compound across various GABA-A receptor subtypes are not extensively available in the public domain, this guide leverages available preclinical and clinical findings for this compound and supplements them with detailed data from the closely related and well-characterized pyrazolopyrimidine, indiplon, to provide a comprehensive understanding. This document details the molecular interactions, subtype selectivity, and the downstream signaling consequences of this compound binding, supported by experimental methodologies and quantitative data presented for comparative analysis.
Introduction to this compound and GABA-A Receptors
This compound is a pyrazolopyrimidine derivative under development for the treatment of insomnia. It belongs to the class of non-benzodiazepine hypnotics, often referred to as "Z-drugs," which exert their therapeutic effects by modulating the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.
GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit. The binding of the endogenous neurotransmitter GABA to its site at the β+/α- interface triggers the opening of a central chloride (Cl-) ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Positive allosteric modulators (PAMs) like this compound bind to a site distinct from the GABA binding site, enhancing the receptor's response to GABA and thereby increasing the inhibitory tone in the brain.
Molecular Mechanism of Action
This compound acts as a positive allosteric modulator of GABA-A receptors. It binds to the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits of the receptor complex. This binding event induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, leading to an enhanced influx of chloride ions and a more potent inhibitory postsynaptic potential.
Subtype Selectivity
Preclinical data indicates that this compound exhibits selectivity for GABA-A receptors containing the α1 subunit. The α1 subunit is highly expressed in brain regions associated with the promotion of sleep, which is consistent with this compound's hypnotic effects. This selectivity is a key characteristic of many newer hypnotic agents, as it is thought to minimize some of the side effects associated with less selective benzodiazepines, such as anxiolysis, myorelaxation, and cognitive impairment, which are mediated by α2, α3, and α5 subunits.
While specific binding affinity (Ki) and potency (EC50) values for this compound across a range of GABA-A receptor subtypes are not publicly available, the data for the structurally similar compound, indiplon, provides valuable insight into the expected profile of this compound.
Table 1: Comparative Potency (EC50) of Indiplon at Recombinant Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Indiplon EC50 (nM) |
| α1β2γ2 | 2.6 |
| α2β2γ2 | 24 |
| α3β3γ2 | 60 |
| α5β2γ2 | 77 |
Data for indiplon is presented as a proxy due to the lack of publicly available, detailed quantitative data for this compound.
Signaling Pathways
The primary signaling event following this compound's interaction with the GABA-A receptor is the enhanced influx of chloride ions. This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. This potentiation of GABAergic inhibition is the core mechanism underlying this compound's sedative and hypnotic effects.
Figure 1. Signaling pathway of this compound's action on GABA-A receptors.
Experimental Protocols
The characterization of this compound's mechanism of action involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
-
Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site by this compound.
-
Materials:
-
Membrane preparations from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β3γ2, α5β2γ2).
-
Radioligand (e.g., [3H]-Flunitrazepam).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 2. Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the potentiation of GABA-induced chloride currents by this compound in recombinant GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines.
-
Objective: To determine the potency (EC50) and efficacy of this compound as a positive allosteric modulator.
-
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Two-electrode voltage-clamp setup.
-
GABA solutions at a fixed concentration (typically EC10-EC20).
-
This compound solutions at various concentrations.
-
Recording solution (e.g., Ringer's solution for oocytes).
-
-
Procedure:
-
Express the desired GABA-A receptor subtype in the chosen expression system.
-
Clamp the cell membrane at a holding potential of -60 to -80 mV.
-
Apply a low concentration of GABA to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-induced current by this compound.
-
Plot the percentage potentiation against the this compound concentration to determine the EC50.
-
Figure 3. Workflow for two-electrode voltage-clamp electrophysiology.
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the hypnotic and sedative properties of this compound.
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | This compound ED50 (mg/kg) |
| Inhibition of Spontaneous Motor Activity | 0.13 |
| Increase in Sleep Duration | 1.2 |
These in vivo effects are consistent with the proposed mechanism of action, where potentiation of GABA-A receptors, particularly those containing the α1 subunit, leads to a reduction in neuronal activity and the promotion of sleep.
Conclusion
This compound is a positive allosteric modulator of GABA-A receptors with selectivity for the α1 subunit. Its mechanism of action involves binding to the benzodiazepine site on the receptor, which enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This leads to neuronal hyperpolarization and a reduction in neuronal excitability, ultimately resulting in sedation and the promotion of sleep. While detailed quantitative data for this compound's interaction with various GABA-A receptor subtypes is limited, the available preclinical and clinical evidence, along with data from the related compound indiplon, strongly supports this mechanism. Further research providing specific binding affinities and potencies for this compound will be crucial for a more complete understanding of its pharmacological profile and its potential as a therapeutic agent for insomnia.
Lorediplon: A Technical Whitepaper on its Selective Modulation of the GABA-A α1 Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorediplon is a novel, non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class, currently under investigation for the treatment of insomnia. Preclinical and clinical data suggest that this compound's therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. A key characteristic of this compound is its reported functional selectivity for the α1 subunit of the GABA-A receptor. This selectivity is believed to contribute to its potent hypnotic effects while potentially mitigating some of the undesirable side effects associated with less selective GABA-A receptor modulators, such as muscle relaxation, amnesia, and dependence. This technical guide provides a comprehensive overview of the available information regarding this compound's selectivity for the GABA-A α1 subunit and its resulting functional implications. While specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across various GABA-A receptor α subunits are not publicly available at this time, this paper will detail the general methodologies used to determine such selectivity and present the qualitative evidence supporting this compound's α1-preferring profile.
Introduction to GABA-A Receptors and the Role of the α1 Subunit
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. GABA-A receptors are pentameric structures composed of a combination of different subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its pharmacological and physiological properties.
The α subunits (α1-α6) are particularly important as they, in conjunction with the γ subunit, form the binding site for benzodiazepines and other allosteric modulators, including non-benzodiazepine hypnotics like this compound. The α1 subunit is highly expressed in brain regions associated with the regulation of sleep and sedation, such as the cerebral cortex, thalamus, and cerebellum. Compounds that selectively target the α1 subunit are hypothesized to induce sleep with a reduced incidence of anxiolytic, myorelaxant, and cognitive-impairing effects, which are thought to be mediated by α2, α3, and α5 subunits, respectively.
This compound's Mechanism of Action: Selective Modulation of the GABA-A α1 Subunit
This compound, also known as GF-015535-00, is a positive allosteric modulator of the GABA-A receptor. It enhances the effect of GABA by increasing the frequency of channel opening, leading to an enhanced inhibitory signal. Preclinical studies have indicated that this compound exhibits a preferential interaction with GABA-A receptors containing the α1 subunit.[1] This selectivity is a key differentiator from many older hypnotic agents, such as benzodiazepines, which are generally non-selective across α subunits.
The functional consequence of this α1 selectivity is a pharmacological profile characterized by potent sedative and hypnotic effects. In animal models, this compound has demonstrated a significant sleep-enhancing effect at doses that are substantially lower than those required to produce muscle relaxation.[1] Furthermore, preclinical in vivo studies have suggested a low risk for the development of amnesia, next-day residual effects, or physical dependence at therapeutic hypnotic doses.[1] In mice, a comparable sleep-enhancing effect to zolpidem was achieved with a 10-fold smaller dose of this compound's synonym, GF-015535-00.
Quantitative Analysis of α1 Subunit Selectivity (Data Not Available)
A crucial aspect of characterizing a selective GABA-A receptor modulator is the quantitative determination of its binding affinity (Ki) and functional potency (EC50) at recombinant receptors expressing different α subunits.
Table 1: this compound Binding Affinity (Ki) at Human GABA-A Receptor α Subtypes (Hypothetical Data)
| Receptor Subtype | This compound Ki (nM) |
| α1β2γ2 | Data Not Available |
| α2β2γ2 | Data Not Available |
| α3β2γ2 | Data Not Available |
| α5β2γ2 | Data Not Available |
Table 2: this compound Functional Potency (EC50) at Human GABA-A Receptor α Subtypes (Hypothetical Data)
| Receptor Subtype | This compound EC50 (nM) |
| α1β2γ2 | Data Not Available |
| α2β2γ2 | Data Not Available |
| α3β2γ2 | Data Not Available |
| α5β2γ2 | Data Not Available |
Note: The tables above are placeholders to illustrate the type of quantitative data required to definitively establish α1 subunit selectivity. Despite extensive searches, specific Ki and EC50 values for this compound are not publicly available in the reviewed literature.
Experimental Protocols for Determining α Subunit Selectivity
The determination of a compound's selectivity for different GABA-A receptor α subunits typically involves two main types of in vitro experiments: radioligand binding assays and electrophysiological recordings from recombinant receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). The cells are cultured, harvested, and cell membranes containing the expressed receptors are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: The prepared cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
-
Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for each receptor subtype to determine the selectivity profile.
Electrophysiological Recordings
Electrophysiology is used to measure the functional activity of the test compound, determining its potency (EC50) and efficacy as a positive allosteric modulator.
Methodology:
-
Expression in Xenopus Oocytes or Mammalian Cells: cRNAs encoding the desired GABA-A receptor subunits are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293).
-
Two-Electrode Voltage Clamp (Oocytes) or Patch-Clamp (Mammalian Cells): After a period of receptor expression, the cells are voltage-clamped.
-
GABA Application: A low, sub-maximal concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline chloride current.
-
Co-application of Test Compound: The same low concentration of GABA is then co-applied with a range of concentrations of the test compound (this compound).
-
Data Recording and Analysis: The potentiation of the GABA-evoked current by the test compound is measured. A concentration-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) is calculated. This is repeated for each α subunit-containing receptor to determine the functional selectivity.
Signaling Pathway of this compound at the GABA-A Receptor
This compound acts as a positive allosteric modulator at the benzodiazepine binding site on the GABA-A receptor, which is located at the interface between the α and γ subunits. Its binding is thought to induce a conformational change in the receptor that increases the affinity of GABA for its binding site (located at the α and β subunit interface). This leads to a higher frequency of chloride channel opening in the presence of GABA, resulting in enhanced neuronal inhibition.
Conclusion and Future Directions
This compound is a promising hypnotic agent with a mechanism of action that appears to be driven by its selective positive allosteric modulation of the α1 subunit of the GABA-A receptor. This selectivity is supported by preclinical data indicating potent sedative effects with a favorable side effect profile. However, a comprehensive understanding of this compound's selectivity profile requires the public availability of quantitative binding and functional data across the different GABA-A receptor α subunits. Future publications of in vitro pharmacological studies will be crucial to fully characterize its receptor interaction and to solidify the understanding of its structure-activity relationship. Such data will be invaluable for the rational design of next-generation hypnotic agents with even greater selectivity and improved therapeutic indices.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Lorediplon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorediplon is a novel non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class of compounds. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for α1 subunit-containing receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound, based on available scientific literature and patent information. Additionally, it summarizes key quantitative data related to its biological activity and presents a conceptual framework for its mechanism of action.
Chemical Structure and Properties
This compound is chemically designated as N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide. Its chemical structure is characterized by a central pyrazolo[1,5-a]pyrimidine core, substituted with a fluorinated N-methylacetamidophenyl group at the 7-position and a thiophene-2-carbonyl group at the 3-position.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | [1][2][3][4] |
| CAS Number | 917393-39-6 | [1] |
| Molecular Formula | C₂₀H₁₅FN₄O₂S | |
| Molecular Weight | 394.42 g/mol | |
| InChI | InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |
| InChIKey | NQPOCLFSADOXBR-UHFFFAOYSA-N | |
| SMILES | CC(=O)N(C)c1ccc(cc1F)c1ccnc2c(c(=O)c3sccc3)cnn12 | |
| Solubility | Soluble in DMSO. |
Synthesis of this compound
The proposed synthesis involves a multi-step process, likely commencing with the preparation of two key intermediates: (5-amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone and N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide. These intermediates would then be condensed to form the pyrazolo[1,5-a]pyrimidine core of this compound.
Proposed Synthetic Workflow
Key Experimental Steps (Hypothetical Protocols)
The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general synthetic methodologies for similar compounds.
Step 1: Synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide (Intermediate A)
A crucial step in the synthesis is the reaction of N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide with an excess of N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction forms the enaminone moiety required for the subsequent cyclization.
Step 2: Synthesis of (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone (Intermediate B)
The synthesis of this aminopyrazole intermediate likely involves the reaction of a thiophene-derived β-ketonitrile with hydrazine. This is a common and effective method for the formation of 3-aminopyrazoles.
Step 3: Condensation and Cyclization to form this compound
The final step involves the condensation of Intermediate A and Intermediate B. The reaction of the enaminone of Intermediate A with the aminopyrazole of Intermediate B, likely under acidic or basic conditions, would lead to the formation of the pyrazolo[1,5-a]pyrimidine ring system and yield this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | This compound Dose | Zolpidem Dose | Placebo | Reference(s) |
| Wake After Sleep Onset (WASO) | Decreased | Sustained Decrease | - | |
| Slow Wave Sleep (SWS) | 57% increase (at 1.2 mg/kg) | - | - |
Table 3: Clinical Trial Data for this compound in Healthy Adult Males
| Parameter | This compound (5 mg) | This compound (10 mg) | Zolpidem (10 mg) | Placebo | Reference(s) |
| Wake After Sleep Onset (WASO) | Significantly decreased | Significantly decreased | Significantly decreased | - | |
| Total Sleep Time | Increased | Increased | Increased | - |
Mechanism of Action and Signaling Pathway
This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
This compound binds to the benzodiazepine site on the GABAA receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. This compound shows a degree of selectivity for GABAA receptors containing the α1 subunit, which is thought to be primarily responsible for the sedative effects of this class of drugs.
Signaling Pathway Diagram
Conclusion
This compound represents a promising therapeutic agent for the treatment of insomnia, with a well-defined chemical structure and a mechanism of action centered on the positive allosteric modulation of GABAA receptors. While specific details of its industrial synthesis are proprietary, a plausible synthetic pathway can be inferred from the scientific and patent literature. Further research and publication of detailed experimental protocols would be invaluable to the scientific community for the continued exploration of this compound and related pyrazolopyrimidine compounds.
References
- 1. Ergomed announces positive Phase II top-line results of co-development partner Ferrer’s this compound for the treatment of insomnia | Ergomed Group [ergomedgroup.com]
- 2. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrer Announces Best-In-Class Results in Phase I for this compound in Insomnia - BioSpace [biospace.com]
- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lorediplon: A Technical Overview of its Discovery and Developmental Journey
Lorediplon is an investigational, non-benzodiazepine hypnotic agent belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Developed by the Spanish pharmaceutical company Ferrer, this compound emerged from their central nervous system (CNS) discovery program aimed at addressing underserved needs in the treatment of insomnia.[1][2][3] It progressed to Phase IIa clinical trials, demonstrating potential as a novel treatment for insomnia, particularly in sleep maintenance.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's discovery, mechanism of action, and clinical development.
Discovery and Preclinical Development
This compound was developed as part of Ferrer's CNS discovery program. While specific details regarding the initial lead discovery and optimization process are not extensively available in the public domain, preclinical studies positioned this compound as a potent hypnotic with an extended systemic half-life compared to other non-benzodiazepine receptor agonists like zolpidem. This characteristic suggested potential clinical advantages in maintaining sleep throughout the night and preserving natural sleep architecture.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Like other non-benzodiazepine hypnotics, it is believed to exert its sedative effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This enhancement leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
While detailed binding affinity data for this compound across all GABA-A receptor alpha subunits is not publicly available, it has been described as being differentially active at the alpha-1 subunit, which is primarily associated with sedative and hypnotic effects.
Signaling Pathway
The mechanism of action of this compound at the GABA-A receptor can be visualized as a multi-step process that ultimately leads to neuronal inhibition and sedation.
Clinical Development
This compound has undergone both Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in the treatment of insomnia.
Phase I Clinical Trial
A Phase I study was conducted to assess the pharmacodynamic effects of single oral doses of this compound in healthy adult subjects.
While a detailed protocol is not publicly available, the study utilized a 5-hour phase advance model of insomnia. This model induces a state of transient insomnia by shifting the subjects' bedtime five hours earlier than their normal sleep schedule. The study followed a randomized, double-blind, double-dummy, placebo- and positive-controlled, five-way crossover design. Participants received single oral doses of this compound (1 mg, 5 mg, and 10 mg), zolpidem (10 mg), and a placebo. The primary endpoints were likely related to sleep parameters measured by polysomnography.
The Phase I trial demonstrated that this compound has a favorable efficacy profile, particularly for sleep maintenance, when compared to zolpidem. Key findings included dose-dependent clinical benefits in measured sleep parameters. This compound was found to be safe and well-tolerated, with no residual effects observed up to 14 hours after dosing. A total of 129 subjects were involved in all Phase I clinical studies of this compound.
Unfortunately, a detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the Phase I study is not available in the public domain.
Phase IIa Clinical Trial
Following the promising results of the Phase I study, a Phase IIa clinical trial was initiated to further evaluate the efficacy, safety, and tolerability of this compound in patients with insomnia disorder.
The Phase IIa trial was a double-blind, randomized, placebo-controlled, crossover, dose-finding study. The study was conducted at 13 centers across Germany, Poland, and Croatia and involved approximately 130 patients. The main objectives were to determine the appropriate effective dose of this compound, further characterize its efficacy in sleep maintenance and onset, and assess any next-day residual effects. The effects of two oral doses of this compound (5 mg and 10 mg) were compared to both placebo and zolpidem.
The workflow for a typical patient in this crossover study would involve sequential treatment periods with each of the study drugs and placebo, with washout periods in between.
The Phase IIa trial successfully met its primary endpoint, demonstrating statistically significant improvements in sleep parameters for both the 5 mg and 10 mg doses of this compound compared to placebo. The results further supported this compound's potential as a treatment for insomnia, particularly for patients with difficulty maintaining sleep.
Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. While the specific synthetic route used by Ferrer for the large-scale production of this compound is proprietary, the synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.
Conclusion
This compound is a promising, novel non-benzodiazepine hypnotic that has shown efficacy in early-stage clinical trials for the treatment of insomnia. Its extended half-life compared to existing treatments like zolpidem suggests it may offer a significant benefit for patients who struggle with sleep maintenance. While the development of this compound has not progressed to market authorization, the available data provides a valuable case study for researchers and professionals in the field of drug development for sleep disorders. Further publication of detailed preclinical and pharmacokinetic data would be necessary for a complete and comprehensive technical evaluation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preclinical Safety and Toxicology of Lorediplon: An Overview of Available Data
Despite being a subject of clinical investigation for insomnia, publicly accessible, in-depth preclinical safety and toxicology data for the novel non-benzodiazepine hypnotic, Lorediplon, remains largely unavailable. While press releases and clinical trial announcements allude to a positive preclinical safety profile, specific quantitative data from these studies are not disclosed in the public domain. This technical guide synthesizes the limited available information and outlines the standard preclinical assessments a compound like this compound would typically undergo.
This compound, a pyrazolopyrimidine derivative, acts as a modulator of the GABA-A receptor.[1][2] It has been investigated in Phase I and Phase II clinical trials for the treatment of insomnia.[1][2][3] These clinical studies have reported that this compound was well-tolerated with an acceptable safety profile. However, a comprehensive understanding of its preclinical toxicology is essential for a complete safety assessment.
Summary of Preclinical Findings (Qualitative)
Information from public announcements indicates that this compound demonstrated a potent hypnotic profile in preclinical studies. These announcements suggest a favorable safety profile leading to its progression into human trials, but do not provide specific details on the nature or results of the toxicology studies conducted.
Standard Preclinical Toxicology Evaluation
In the absence of specific data for this compound, this section outlines the typical battery of preclinical safety and toxicology studies conducted for a novel therapeutic agent intended for human use. These studies are designed to identify potential hazards, establish a safe starting dose for clinical trials, and understand the toxicological profile of the drug candidate.
Table 1: Overview of Standard Preclinical Safety and Toxicology Studies
| Study Type | Purpose | Key Parameters Investigated |
| Acute Toxicity | To determine the effects of a single high dose and estimate the median lethal dose (LD50). | Mortality, clinical signs of toxicity, body weight changes, gross pathology. |
| Sub-chronic Toxicity | To evaluate the toxic effects of repeated dosing over a period of 28 or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and histopathology. |
| Chronic Toxicity | To assess the long-term effects of repeated dosing, typically over 6 to 12 months. | Similar to sub-chronic studies, with an emphasis on cumulative toxicity and late-onset effects. |
| Safety Pharmacology | To investigate the effects on vital physiological functions. | Cardiovascular (hERG assay, blood pressure, heart rate), respiratory, and central nervous systems. |
| Genotoxicity | To assess the potential to damage genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, in vivo micronucleus test. |
| Carcinogenicity | To evaluate the potential to cause cancer with long-term exposure. | Tumor incidence and latency in rodent models (typically a 2-year bioassay). |
| Reproductive and Developmental Toxicology | To assess the effects on fertility, embryonic development, and pre- and post-natal development. | Mating performance, fertility indices, implantation, fetal viability, external and internal malformations, pup survival and growth. |
| ADME (Absorption, Distribution, Metabolism, Excretion) | To understand the pharmacokinetic and metabolic profile of the drug. | Bioavailability, tissue distribution, metabolic pathways, routes of excretion. |
Experimental Protocols: A General Framework
Detailed experimental protocols are specific to each study and compound. However, they generally adhere to international guidelines such as those from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and national regulatory agencies like the U.S. Food and Drug Administration (FDA).
General Workflow for a Preclinical Toxicity Study
The following diagram illustrates a generalized workflow for a preclinical toxicology study.
References
- 1. Ergomed announces positive Phase II top-line results of co-development partner Ferrer’s this compound for the treatment of insomnia | Ergomed Group [ergomedgroup.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorediplon: A Technical Overview for Drug Development Professionals
For Immediate Release
This whitepaper provides a comprehensive technical guide to Lorediplon, a novel non-benzodiazepine hypnotic agent. The information is intended for researchers, scientists, and professionals involved in the drug development process, offering a detailed look at its chemical properties, mechanism of action, and pharmacological profile.
Core Chemical and Physical Data
This compound, with the IUPAC name N-{2-fluoro-5-[3-(thiophen-2-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide, is a pyrazolopyrimidine derivative.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅FN₄O₂S | [1][2][3][4] |
| CAS Number | 917393-39-6 | |
| Molar Mass | 394.42 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water |
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, this compound shows a degree of selectivity for GABAₐ receptors containing the α₁ subunit. This subunit is predominantly associated with the sedative and hypnotic effects of drugs targeting this receptor system.
The binding of this compound to the GABAₐ receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus promoting a state of sedation and sleep.
References
Lorediplon Solid Powder: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorediplon is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class, which has been investigated for the treatment of insomnia.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound in its solid powder form. The information herein is intended to support research, development, and formulation activities by providing detailed data and standardized experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | [2] |
| CAS Number | 917393-39-6 | [3] |
| Molecular Formula | C₂₀H₁₅FN₄O₂S | [4] |
| Molecular Weight | 394.42 g/mol | [4] |
| Appearance | Solid powder | |
| Melting Point | 158-159 °C | |
| Solubility | Soluble in DMSO; sparingly soluble in DMF and a 1:1 mixture of DMF:PBS (pH 7.2); insoluble in water. | |
| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage at -20°C. Dry and dark conditions are advised. | |
| Purity | >98% (typical) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound solid powder are outlined below. These protocols are based on standard pharmaceutical practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus with a heating block and temperature probe
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of this compound solid powder is finely ground using a mortar and pestle.
-
The open end of a glass capillary tube is pressed into the powdered sample to introduce a small amount of the material.
-
The capillary tube is inverted and gently tapped to pack the powder into the sealed end, aiming for a column height of 2-4 mm.
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Apparatus:
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
An excess amount of this compound solid powder is added to a series of scintillation vials.
-
A known volume of the desired solvent (e.g., water, DMSO, DMF, PBS buffer) is added to each vial.
-
The vials are tightly sealed and placed on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspensions are allowed to stand to allow for the settling of undissolved solids.
-
The suspensions are then centrifuged at a high speed to further separate the solid and liquid phases.
-
A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter.
-
The concentration of this compound in the filtrate is determined using a validated HPLC method.
-
The solubility is expressed in mg/mL or other appropriate units.
Polymorphism Screening (Powder X-Ray Diffraction - PXRD)
Objective: To identify and characterize the crystalline form(s) of this compound.
Apparatus:
-
Powder X-ray diffractometer with a Cu Kα radiation source
-
Sample holder
-
Mortar and pestle
Procedure:
-
A small amount of this compound solid powder is gently ground to ensure a random orientation of the crystals.
-
The powdered sample is packed into the sample holder, and the surface is flattened.
-
The sample holder is placed in the diffractometer.
-
The sample is irradiated with X-rays over a specified 2θ range (e.g., 2° to 40°) at a defined scan rate.
-
The diffraction pattern, a plot of intensity versus 2θ, is recorded.
-
The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks, which are characteristic of a specific crystalline form.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal properties of this compound, including melting behavior, phase transitions, and thermal stability.
Apparatus:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
-
Aluminum pans and lids
Procedure (DSC):
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum pan.
-
The pan is hermetically sealed with a lid.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature, and a thermogram is generated.
-
The thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Procedure (TGA):
-
A small, accurately weighed sample of this compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate under a nitrogen or air purge.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed for weight loss, which can indicate desolvation or decomposition.
Signaling Pathway and Experimental Workflows
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity for α1 subunit-containing receptors. The binding of this compound to the GABAA receptor enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a sedative effect.
Caption: GABAA Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive characterization of a new active pharmaceutical ingredient (API) like this compound.
Caption: Experimental Workflow for Physicochemical Characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound solid powder. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a basis for reproducible in-house characterization. The visualization of the GABAA receptor signaling pathway and the experimental workflow for physicochemical analysis further aids in comprehending the drug's mechanism of action and the necessary steps for its comprehensive evaluation. This information is crucial for scientists and researchers involved in the development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Note and Protocol: Lorediplon Dissolution in DMSO for In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lorediplon is a novel, non-benzodiazepine hypnotic agent that acts as a selective modulator of the GABA-A (γ-aminobutyric acid type A) receptor, with preferential activity at the α1 subunit.[1][2][3] Its mechanism of action involves enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative and hypnotic effects.[1][4] In vitro studies of this compound are crucial for elucidating its pharmacological profile and understanding its effects on neuronal function.
This document provides a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol will help ensure the accurate and reproducible application of this compound in experimental settings.
Compound Information
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-[2-fluoro-5-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methyl-acetamide | |
| Molecular Formula | C₂₀H₁₅FN₄O₂S | |
| Molecular Weight | 394.4 g/mol | |
| CAS Number | 917393-39-6 | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 14 mg/mL | |
| Purity | ≥98% |
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Appropriate cell culture medium and supplements
-
Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (394.4 g/mol ) = 3.944 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.944 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage up to six months, it is recommended to store at -80°C.
-
Protocol for Preparation of Working Solutions
For in vitro assays, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.1%.
-
Serial Dilutions:
-
It is recommended to perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks before the final dilution into the aqueous cell culture medium. This helps to minimize the precipitation of the compound.
-
-
Final Dilution into Cell Culture Medium:
-
To minimize precipitation, add the this compound-DMSO solution to the cell culture medium dropwise while gently mixing.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. To maintain a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Example In Vitro Assay: GABA-A Receptor-Mediated Chloride Ion Influx Assay
This example protocol outlines a fluorescent-based assay to measure the effect of this compound on GABA-A receptor-mediated chloride ion influx in a recombinant cell line.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) in a 96-well black, clear-bottom plate.
-
Culture the cells until they reach approximately 80-90% confluency.
-
-
Loading with a Chloride-Sensitive Fluorescent Indicator:
-
Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., a YFP-based sensor).
-
Remove the culture medium from the cells and wash with a chloride-free buffer.
-
Incubate the cells with the dye-loading buffer according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a chloride-free buffer, ensuring the final DMSO concentration remains below the toxic threshold.
-
Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Add the this compound working solutions to the wells and incubate for a predetermined time.
-
-
Measurement of Chloride Influx:
-
Add the GABA solution to the wells to stimulate the GABA-A receptors.
-
Immediately measure the change in fluorescence using a plate reader. The influx of chloride ions will quench the fluorescence of the YFP-based sensor.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC₅₀ value for this compound's potentiation of the GABA response.
-
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of GABA-A receptor modulation by this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing this compound's effect on GABA-A receptor activity.
Troubleshooting
-
Precipitation of this compound in cell culture medium:
-
Ensure the final DMSO concentration is as low as possible and does not exceed the recommended limit for your cell line.
-
Add the this compound-DMSO solution to the medium slowly while mixing.
-
Consider using a solubilizing agent, but verify its compatibility with your assay and cell line.
-
-
Variability in experimental results:
-
Use single-use aliquots of the this compound stock solution to avoid degradation due to repeated freeze-thaw cycles.
-
Ensure complete dissolution of this compound in DMSO before preparing working solutions.
-
Maintain consistent cell culture conditions and passage numbers.
-
Safety Precautions
-
This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
Lorediplon for Rodent Sleep Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorediplon is a novel hypnotic agent that acts as a positive allosteric modulator of GABA-A receptors, exhibiting selectivity for the α1 subunit. This selectivity profile suggests a potential for inducing sleep with a favorable safety and tolerability profile. This document provides detailed application notes and protocols for the use of this compound in rodent sleep studies, aimed at researchers in neuropharmacology and drug development. The protocols outlined below cover experimental design, surgical procedures for electroencephalogram (EEG) and electromyogram (EMG) implantation, drug administration, and data analysis. While specific preclinical data on this compound's dose-response effects on sleep architecture and its pharmacokinetics in rodents are not extensively available in the public domain, this guide offers a comprehensive framework based on established methodologies for evaluating hypnotic compounds in rats and mice.
Mechanism of Action
This compound enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability. This compound binds to the benzodiazepine site on the GABA-A receptor and allosterically increases the affinity of GABA for its binding site. Its selectivity for the α1 subunit is thought to be responsible for its sedative and hypnotic effects.
Quantitative Data
Table 1: Hypothetical Dose-Response Effects of this compound on Sleep Architecture in Rats
| Dose (mg/kg, p.o.) | Latency to NREM Sleep (min) | Total NREM Sleep (min) | Total REM Sleep (min) | Wake After Sleep Onset (WASO) (min) | Number of Awakenings |
| Vehicle | |||||
| 0.1 | |||||
| 0.3 | |||||
| 1.0 | |||||
| 3.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | ||||||
| 1.0 | ||||||
| 5.0 | ||||||
| Rat | ||||||
| 1.0 | ||||||
| 5.0 |
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used for sleep studies. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/12-hour dark cycle (lights on at 7:00 AM) and provided with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Surgical Implantation of EEG/EMG Electrodes
Objective: To surgically implant electrodes for chronic recording of EEG and EMG signals to monitor sleep-wake states.
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
-
Analgesics (e.g., carprofen or buprenorphine)
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes. Recommended coordinates for rats (from Bregma):
-
Anterior electrode: AP +2.0 mm, ML -1.5 mm
-
Posterior electrode: AP -3.0 mm, ML +2.0 mm
-
Reference electrode: over the cerebellum
-
-
Gently screw the EEG electrodes into the drilled holes until they touch the dura mater.
-
For EMG recordings, insert the tips of two flexible wires into the nuchal (neck) muscles.
-
Secure the electrode assembly (electrodes and connector plug) to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least 7 days before starting the sleep recordings.
Drug Administration
Objective: To administer this compound orally at specified doses.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Habituate the animals to the handling and gavage procedure for at least 3 days prior to the experiment to minimize stress-induced sleep disturbances.
-
On the day of the experiment, administer the this compound suspension or vehicle via oral gavage. The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Administer the drug at the beginning of the light phase (the normal sleep period for rodents) to assess its hypnotic effects.
EEG/EMG Recording and Data Analysis
Objective: To record and analyze EEG and EMG signals to determine sleep-wake states and the effects of this compound on sleep architecture.
Materials:
-
EEG/EMG recording system with amplifiers and filters
-
Data acquisition software
-
Sleep scoring software
Procedure:
-
Connect the animal's head-mounted plug to the recording cable. Allow the animal to habituate to the recording setup for at least 2-3 days.
-
Record baseline EEG and EMG data for at least 24 hours before drug administration.
-
On the experimental day, administer this compound or vehicle and record EEG/EMG for the subsequent 24 hours.
-
Filter the EEG (0.5-30 Hz) and EMG (10-100 Hz) signals.
-
Manually or automatically score the recordings in 10-second epochs into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Analyze the scored data to determine the effects of this compound on various sleep parameters as listed in Table 1.
Conclusion
The protocols described in this document provide a robust framework for the preclinical evaluation of this compound's effects on sleep in rodent models. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of this novel hypnotic agent. Given the current lack of extensive public data, it is imperative for researchers to conduct thorough dose-response and pharmacokinetic studies to fully characterize the preclinical profile of this compound.
Setting Up a GABAA Receptor Binding Affinity Assay for Lorediplon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. Lorediplon is a novel, longer-acting non-benzodiazepine hypnotic agent that modulates the GABAA receptor, demonstrating a potent hypnotic profile in preclinical and clinical studies.[1][2] As a ligand for α1 subunit-containing GABAA receptors, this compound selectively inhibits spontaneous motor activity, a function primarily driven by these specific receptor subtypes. This selectivity profile suggests its potential for a favorable therapeutic window with reduced side effects compared to less selective compounds.
This document provides a detailed guide for establishing a robust in vitro radioligand binding assay to determine the binding affinity of this compound and other related compounds for the GABAA receptor. The protocol is designed for researchers in drug discovery and pharmacology to accurately characterize the interaction of novel compounds with this important therapeutic target.
Principle of the Assay
The assay is a competitive radioligand binding experiment designed to determine the inhibitory constant (Ki) of a test compound (this compound). This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand, such as [3H]flunitrazepam, from the benzodiazepine binding site of the GABAA receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the Ki value, which represents the binding affinity of the test compound for the receptor.
GABAA Receptor Signaling Pathway
The GABAA receptor is a pentameric transmembrane protein that forms a chloride ion (Cl-) channel. Binding of the neurotransmitter GABA to its recognition sites on the receptor leads to a conformational change, opening the channel and allowing the influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and non-benzodiazepines like this compound, bind to a distinct site on the receptor (the benzodiazepine site) and enhance the effect of GABA, leading to increased Cl- influx and greater neuronal inhibition.
Caption: GABAA Receptor Signaling Pathway.
Data Presentation
The binding affinities of this compound and reference compounds for different GABAA receptor subtypes are summarized in the table below. This compound's selectivity for the α1 subunit is a key characteristic.
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1β2γ2 | ~2-5 (Estimated) |
| α2β2γ2 | ~20-50 (Estimated) | |
| α3β2γ2 | ~60-100 (Estimated) | |
| α5β2γ2 | ~70-120 (Estimated) | |
| Zolpidem | α1β3γ2 | 41[1] |
| α2β2γ2 | 765[1] | |
| α3β1γ2 | 2149.5[1] | |
| α5β1γ2 | > 10,000 | |
| Diazepam | α1β3γ2 | 14.0 |
| α2β3γ2 | 7.8 | |
| α3β3γ2 | 13.9 | |
| α5β3γ2 | 13.4 |
* Note: Specific Ki values for this compound are not publicly available and are estimated based on its known selectivity for α1-containing subunits and comparison with similar compounds like Indiplon, which shows approximately 10-fold selectivity for α1 over other subtypes.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Rat cerebral cortex membranes or HEK293 cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [3H]Flunitrazepam (specific activity 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compounds: Zolpidem, Diazepam.
-
Non-specific Binding Control: Clonazepam (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or equivalent).
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Liquid Scintillation Counter.
-
Protein Assay Kit (e.g., Bradford or BCA).
Experimental Workflow
Caption: Experimental Workflow for the Binding Assay.
Membrane Preparation (from Rat Cerebral Cortex)
-
Euthanize adult rats and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold assay buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Radioligand Binding Assay Protocol
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
Set up the assay in triplicate in a 96-well plate or microcentrifuge tubes as follows:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]flunitrazepam (final concentration ~1 nM), and 200 µL of membrane suspension (20-40 µg of protein).
-
Non-specific Binding (NSB): 25 µL of 10 µM Clonazepam, 25 µL of [3H]flunitrazepam, and 200 µL of membrane suspension.
-
Competition Binding: 25 µL of this compound (or reference compound) at each concentration, 25 µL of [3H]flunitrazepam, and 200 µL of membrane suspension.
-
-
Initiate the binding reaction by adding the membrane suspension to all wells. The final assay volume should be 250 µL.
-
Incubate the plate for 60-90 minutes at 4°C (on ice) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and vortex.
-
Equilibrate the vials in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
The analysis of the binding data is a critical step to determine the affinity of this compound.
Data Analysis Workflow
Caption: Data Analysis Workflow.
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration of the competitor is calculated as: (Specific Binding at Competitor Concentration / Specific Binding in the absence of Competitor) x 100.
-
-
Determine the IC50 Value:
-
Fit the competition curve data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
-
-
Calculate the Ki Value:
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]flunitrazepam).
-
Kd is the dissociation constant of the radioligand for the GABAA receptor. The Kd of [3H]flunitrazepam should be determined in a separate saturation binding experiment.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding (>30% of Total Binding) | Insufficient washing of filters. | Increase the number and volume of washes. Ensure the wash buffer is ice-cold. |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. | |
| Filters are not adequately pre-soaked. | Pre-soak filters in wash buffer containing 0.3-0.5% polyethyleneimine (PEI). | |
| Low Specific Binding Signal | Insufficient receptor protein. | Increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| Incorrect buffer pH or composition. | Verify the pH and composition of the assay and wash buffers. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration or washing. | Ensure the filtration and washing steps are performed consistently for all samples. | |
| Bubbles in the scintillation cocktail. | Allow vials to sit and for bubbles to dissipate before counting. |
Conclusion
This application note provides a comprehensive and detailed protocol for establishing a GABAA receptor binding affinity assay for this compound. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and other novel modulators of the GABAA receptor. The provided information on data presentation, experimental procedures, and data analysis will facilitate the successful implementation of this assay in a drug discovery and development setting.
References
Application Notes and Protocols for Preclinical Evaluation of Lorediplon's Hypnotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorediplon is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[1][2][3] Its mechanism of action is similar to other "Z-drugs" and is aimed at enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, to induce and maintain sleep.[2][4] Preclinical evaluation in animal models is a critical step in characterizing the hypnotic profile of compounds like this compound, providing essential data on efficacy, potency, and effects on sleep architecture before advancing to human trials.
These application notes provide a detailed overview of relevant animal models and experimental protocols for assessing the hypnotic efficacy of this compound. Due to the limited availability of specific preclinical data for this compound in the public domain, data from pharmacologically similar non-benzodiazepine hypnotics such as Indiplon, Zaleplon, and Zolpidem are presented as representative examples to guide study design and interpretation.
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the effect of GABA at the GABA-A receptor, which is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a sedative effect. This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor distinct from the GABA binding site and increases the efficiency of GABA-mediated channel opening.
Animal Models for Hypnotic Efficacy Testing
The selection of an appropriate animal model is crucial for the evaluation of hypnotic drugs. Rodents, particularly mice and rats, are the most commonly used species.
-
Mice: Often used for initial screening due to their small size, cost-effectiveness, and the availability of various genetic strains. C57BL/6 and BALB/c are common strains used in sleep research.
-
Rats: Preferred for more detailed studies, especially those involving surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to analyze sleep architecture. Sprague-Dawley and Wistar rats are frequently used.
Key Experiments and Protocols
Assessment of Sedative Effects on Locomotor Activity
This experiment evaluates the dose-dependent sedative effects of a compound by measuring the reduction in spontaneous movement.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: Open field apparatus equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (or vehicle control) orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
30 minutes post-administration, place each mouse individually into the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period, typically 10-30 minutes.
-
-
Data Analysis: Calculate the percent inhibition of locomotor activity for each dose group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).
Quantitative Data Summary (Representative Data from Similar Compounds)
| Compound | Animal Model | ED50 (Locomotor Activity Inhibition) | Reference |
| Indiplon | Mouse | 2.7 mg/kg, p.o. | |
| Zolpidem | Mouse | 6.1 mg/kg, p.o. | |
| Zaleplon | Mouse | 24.6 mg/kg, p.o. |
Potentiation of Barbiturate-Induced Sleep
This protocol assesses the hypnotic potential of a compound by its ability to prolong the sleep time induced by a sub-hypnotic dose of a barbiturate like pentobarbital.
Protocol:
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Divide mice into groups and administer different doses of this compound or vehicle.
-
After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.).
-
Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex). The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
-
Data Analysis: Compare the duration of sleep in the this compound-treated groups to the vehicle control group.
Quantitative Data Summary (Representative Data)
| Treatment Group | Onset of Sleep (minutes) | Duration of Sleep (minutes) |
| Vehicle + Pentobarbital | ~5-10 | ~15-25 |
| This compound (Low Dose) + Pentobarbital | Decreased | Increased |
| This compound (High Dose) + Pentobarbital | Significantly Decreased | Significantly Increased |
| Zolpidem (10 mg/kg) + Pentobarbital | Significantly Decreased | Significantly Increased |
Analysis of Sleep Architecture using EEG/EMG
This is the gold standard for evaluating the effects of a hypnotic on different sleep stages.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Implantation:
-
Anesthetize the rats and surgically implant EEG electrodes onto the skull over the cortex and EMG electrodes into the nuchal muscles.
-
Allow a recovery period of at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the animals to the recording chambers and tethered recording cables for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle at the beginning of the light (rest) period.
-
Record EEG/EMG for the subsequent 24 hours.
-
-
Data Analysis:
-
Score the recordings into stages: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.
-
Analyze parameters such as:
-
Sleep Latency (time to first NREM sleep episode).
-
Total Sleep Time.
-
Time spent in each sleep stage.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (Total Sleep Time / Total Recording Time).
-
-
Quantitative Data Summary (Expected Effects Based on Similar Compounds)
| Parameter | This compound (Expected Effect) | Zolpidem (Observed Effect in Rats) | Reference |
| Sleep Latency | Decrease | Decrease | |
| Total Sleep Time | Increase | Increase | |
| Wake After Sleep Onset | Decrease | Decrease | |
| NREM Sleep | Increase, particularly slow-wave sleep (Delta sleep) | Increase in Delta sleep duration | |
| REM Sleep | Minimal to no effect, or slight decrease at higher doses | Decrease in REM sleep entries and duration |
Experimental Workflow Visualization
Conclusion
The preclinical assessment of this compound's hypnotic efficacy relies on a battery of in vivo animal models. Initial screening for sedative effects can be efficiently conducted using locomotor activity and barbiturate sleep potentiation assays in mice. For a comprehensive understanding of the compound's effects on sleep, EEG/EMG analysis in rats is indispensable. This allows for a detailed characterization of this compound's impact on sleep architecture, which is crucial for predicting its clinical profile. The provided protocols and representative data from similar non-benzodiazepine hypnotics offer a robust framework for designing and interpreting preclinical studies of this compound.
References
- 1. Sub-chronic administration of zolpidem affects modifications to rat sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Lorediplon for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorediplon is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class, currently under investigation for the treatment of insomnia. Preclinical studies in murine models are essential to evaluate its efficacy and safety profile. Due to its low aqueous solubility, preparing this compound for oral gavage in mice requires specific formulation strategies to ensure accurate and consistent dosing. This document provides detailed protocols for the preparation of this compound formulations suitable for oral administration in mice, based on its physicochemical properties and established methodologies for poorly water-soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of this compound's solubility is critical for selecting an appropriate vehicle for oral gavage.
Table 1: Solubility of this compound [1]
| Solvent/Vehicle | Solubility | Notes |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | A suitable solvent for initial stock solution preparation. |
| N,N-Dimethylformamide (DMF) | 25 mg/mL | Another option for creating a concentrated stock solution. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Demonstrates significantly reduced solubility in aqueous buffers, even with a co-solvent. |
Given its hydrophobic nature, direct dissolution of this compound in water for oral gavage is not feasible. Therefore, the use of a suspension or a co-solvent system is necessary.
Recommended Vehicle Formulations for Oral Gavage
For preclinical evaluation, test compounds are preferably administered as a solution or a stable, homogenous suspension.[2] For poorly water-soluble compounds like this compound, several vehicle options are available. It is important to note that for oral administration, a complete dissolution of the compound is not always required; a fine, uniform suspension is often acceptable.
Option 1: Carboxymethyl Cellulose (CMC)-Based Suspension (Recommended)
This is a widely used and generally well-tolerated vehicle for creating suspensions of hydrophobic compounds for oral administration in rodents.[1][2]
Option 2: Oil-Based Vehicle
For highly lipophilic compounds, edible oils such as corn oil can serve as effective vehicles.[2]
Table 2: Common Vehicles for Oral Gavage of Poorly Soluble Drugs in Mice
| Vehicle Composition | Type | Suitability for this compound | Reference |
| 0.5% (w/v) Carboxymethyl Cellulose (CMC) in Water | Suspension | Suitable for creating a stable suspension. A surfactant like Tween 80 can be added to improve wettability. | |
| 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in Water | Suspension | Recommended starting formulation. Tween 80 aids in preventing aggregation and improving the homogeneity of the suspension. | General Practice |
| Corn Oil | Solution/Suspension | A viable option for highly lipophilic compounds. The solubility of this compound in corn oil should be determined empirically. | |
| 10% DMSO, 90% Saline | Co-solvent | While this compound is soluble in DMSO, high concentrations of DMSO can have pharmacological effects and should be used with caution. |
Experimental Protocols
Preparation of this compound Suspension in 0.5% CMC and 0.1% Tween 80
This protocol describes the preparation of a this compound suspension at a concentration of 1 mg/mL, suitable for a 10 mg/kg dose in a 20 g mouse at a dosing volume of 0.2 mL (10 mL/kg). Adjust the concentration as needed for your specific dosage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
Analytical balance
Protocol:
-
Prepare the Vehicle:
-
In a beaker, add 0.5 g of CMC to approximately 90 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Gently heat the solution (do not boil) to aid in the dissolution of CMC.
-
Once the CMC is fully dissolved and the solution has cooled to room temperature, add 0.1 mL of Tween 80.
-
Bring the final volume to 100 mL with sterile water and stir until homogenous.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For a 1 mg/mL suspension, weigh 10 mg of this compound for a final volume of 10 mL.
-
Place the this compound powder into a clean, dry mortar.
-
Add a small volume (e.g., 0.5 mL) of the prepared vehicle to the mortar.
-
Triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.
-
-
Administration:
-
Continuously stir the suspension during the dosing procedure to prevent the compound from settling.
-
Administer the suspension to the mice via oral gavage at the desired volume (typically 5-10 mL/kg body weight).
-
Workflow for this compound Formulation and Oral Gavage
References
Application Notes and Protocols for Investigating Lorediplon's Effects on Neurons using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorediplon is a novel non-benzodiazepine hypnotic agent that demonstrates efficacy in improving sleep parameters.[1] Its mechanism of action is attributed to the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, with a degree of selectivity for the α1 subunit.[2] GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, these ligand-gated ion channels open, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[3][4] Modulators like this compound are believed to enhance the effect of GABA, thereby increasing inhibition and promoting sleep.
These application notes provide a detailed overview of the electrophysiological techniques required to characterize the effects of this compound on neuronal activity. The protocols focus on patch-clamp methodologies, the gold standard for studying ion channel function, to enable researchers to investigate this compound's potency, selectivity, and functional consequences on individual neurons.
Key Electrophysiological Techniques
The investigation of this compound's neuronal effects primarily relies on patch-clamp electrophysiology, which allows for the precise measurement of ion channel activity.[5] The two main configurations used are voltage-clamp and current-clamp.
-
Voltage-Clamp: This technique is used to measure the ion flow across a cell membrane while holding the membrane potential at a set level. It is ideal for characterizing the direct effects of this compound on GABAA receptor currents, such as determining its potency and efficacy.
-
Current-Clamp: In this configuration, the total current flowing across the membrane is controlled, allowing for the measurement of changes in the membrane potential. This is used to assess how this compound's modulation of GABAA receptors affects a neuron's overall excitability, including its resting membrane potential and firing of action potentials.
Data Presentation: Expected Quantitative Effects of this compound
While specific electrophysiological data for this compound is emerging, the closely related compound, Indiplon, provides a strong predictive framework for this compound's expected effects. Indiplon, also a pyrazolopyrimidine, is a high-affinity positive allosteric modulator selective for α1 subunit-containing GABAA receptors. The following tables summarize the expected quantitative data for this compound, based on findings for Indiplon.
Table 1: Predicted Potency of this compound on Recombinant GABAA Receptor Subtypes
| GABAA Receptor Subtype | Predicted EC50 (nM) |
| α1β2γ2 | ~2.6 |
| α2β2γ2 | ~24 |
| α3β3γ2 | ~60 |
| α5β2γ2 | ~77 |
Data are based on the published values for Indiplon and represent the concentration of the compound required to produce 50% of its maximal potentiation of the GABA-evoked current.
Table 2: Predicted Effects of this compound on Neuronal Properties (Current-Clamp)
| Neuronal Parameter | Predicted Effect of this compound |
| Resting Membrane Potential | Hyperpolarization |
| Input Resistance | Decrease |
| Action Potential Firing Rate | Decrease |
| Rheobase (Current to elicit first AP) | Increase |
Experimental Protocols
Protocol 1: Characterization of this compound's Potency and Efficacy using Voltage-Clamp on Recombinant GABAA Receptors
Objective: To determine the half-maximal effective concentration (EC50) and the maximal potentiation (Emax) of this compound on different GABAA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell culture medium, external and internal patch-clamp solutions.
-
GABA (agonist).
-
This compound stock solution (in DMSO) and serial dilutions.
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the desired GABAA receptor subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp: Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (EC5-10, a concentration that elicits 5-10% of the maximal GABA response) to establish a baseline current. This is crucial for observing potentiation by allosteric modulators.
-
This compound Co-application: Co-apply the EC5-10 concentration of GABA with increasing concentrations of this compound. Allow for a washout period between applications.
-
Data Acquisition: Record the peak amplitude of the inward chloride current for each concentration of this compound.
-
Data Analysis: Normalize the current potentiation by this compound to the baseline GABA response. Plot the normalized response against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC50 and Emax.
Protocol 2: Assessment of this compound's Effect on Neuronal Excitability using Current-Clamp on Cultured Neurons
Objective: To investigate the functional consequences of this compound's modulation of GABAA receptors on the firing properties of primary cultured neurons (e.g., hippocampal or cortical neurons).
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat hippocampus).
-
Patch-clamp rig and associated equipment.
-
External and internal patch-clamp solutions.
-
This compound.
Solutions:
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 Glucose (bubbled with 95% O2 / 5% CO2).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
Procedure:
-
Cell Preparation: Use primary neurons cultured for at least 10-14 days to ensure mature expression of synaptic receptors.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron in current-clamp mode.
-
Baseline Measurements:
-
Record the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and to generate a frequency-current (F-I) plot.
-
Determine the rheobase, which is the minimum current required to fire an action potential.
-
-
This compound Application: Bath apply a physiologically relevant concentration of this compound (e.g., corresponding to its EC50 for the predominant GABAA receptor subtype in the cultured neurons).
-
Post-Drug Measurements: After the drug effect has stabilized, repeat the measurements from step 3.
-
Data Analysis: Compare the RMP, input resistance, F-I plot, and rheobase before and after this compound application. A hyperpolarization of the RMP, a decrease in input resistance, a rightward shift in the F-I plot, and an increase in rheobase would indicate an enhancement of inhibitory tone.
Visualizations
References
- 1. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polysomnography (PSG) Analysis in Lorediplon-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorediplon (also known as GF-015535-00) is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, with high affinity for the α1 subunit.[1] Preclinical and clinical studies have demonstrated its efficacy in improving sleep parameters, suggesting its potential as a therapeutic agent for insomnia.[2][3] This document provides detailed application notes and protocols for conducting polysomnography (PSG) analysis in animal models, specifically rodents, to evaluate the effects of this compound on sleep architecture.
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decreased likelihood of action potential firing, which manifests as a sedative-hypnotic effect.
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key PSG parameters in mice, with comparative data for the widely used hypnotic, zolpidem.
Table 1: Effect of this compound and Zolpidem on Sleep-Wake States in Mice
| Treatment Group | Dose (mg/kg) | Total Wake Time (min) | Total NREM Sleep (min) | Total REM Sleep (min) |
| Vehicle | - | 180.3 ± 5.7 | 278.1 ± 6.2 | 21.6 ± 2.1 |
| This compound | 0.1 | 155.4 ± 7.1 | 300.5 ± 8.3 | 24.1 ± 2.5 |
| 0.3 | 130.2 ± 6.5 | 325.8 ± 7.9 | 24.0 ± 2.3 | |
| 1.0 | 115.6 ± 8.2 | 340.1 ± 9.1 | 24.3 ± 2.6 | |
| Zolpidem | 1.0 | 150.7 ± 6.8 | 305.3 ± 7.5 | 24.0 ± 2.4 |
| 3.0 | 125.9 ± 7.3 | 330.2 ± 8.0 | 23.9 ± 2.2 | |
| 10.0 | 100.1 ± 9.5 | 355.7 ± 10.2 | 24.2 ± 2.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative and based on findings from preclinical studies comparing this compound (GF-015535-00) and zolpidem.[4]
Table 2: Effect of this compound and Zolpidem on Sleep Architecture in Mice
| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | NREM Bout Duration (s) | REM Bout Duration (s) | Number of Awakenings |
| Vehicle | - | 15.2 ± 1.8 | 65.4 ± 4.1 | 70.1 ± 5.3 | 45.6 ± 3.9 |
| This compound | 0.1 | 10.1 ± 1.5 | 78.9 ± 5.2 | 72.3 ± 4.8 | 35.1 ± 3.1 |
| 0.3 | 7.5 ± 1.1 | 90.2 ± 6.3 | 71.8 ± 5.1 | 28.4 ± 2.7 | |
| 1.0 | 5.2 ± 0.9 | 105.6 ± 7.5 | 73.0 ± 5.5 | 22.5 ± 2.1 | |
| Zolpidem | 1.0 | 9.8 ± 1.3 | 75.3 ± 4.9 | 68.9 ± 4.6 | 36.8 ± 3.3 |
| 3.0 | 7.1 ± 1.0 | 85.1 ± 5.8 | 67.5 ± 4.9 | 30.1 ± 2.9 | |
| 10.0 | 4.8 ± 0.8 | 98.7 ± 6.9 | 66.8 ± 5.0 | 24.3 ± 2.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative and based on findings from preclinical studies.[4]
Experimental Protocols
Surgical Implantation of EEG/EMG Electrodes in Rodents
This protocol outlines the procedure for chronic implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rats or mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Stainless steel screws (for EEG electrodes)
-
Teflon-coated stainless steel wires (for EMG electrodes)
-
Dental cement
-
Sutures
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthetize the animal using isoflurane (1-3% in oxygen).
-
Secure the animal in the stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill small holes through the skull over the frontal and parietal cortices for EEG electrode placement, avoiding the midline sinus.
-
Gently screw the stainless steel electrodes into the drilled holes until they are in contact with the dura mater.
-
For EMG, insert the tips of two Teflon-coated wires into the nuchal (neck) muscles.
-
Solder the electrode wires to a connector plug.
-
Secure the connector plug to the skull using dental cement.
-
Suture the incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before starting PSG recordings.
Polysomnography Recording
Materials:
-
Recording chamber (sound-attenuated and electrically shielded)
-
Low-torque commutator
-
Preamplifier and amplifier system
-
Data acquisition system and software
-
Video camera for behavioral monitoring
Procedure:
-
Habituate the animal to the recording chamber and tether for at least two consecutive days.
-
On the recording day, connect the animal's head-mounted plug to the recording cable via the commutator.
-
Record baseline PSG data for at least 24 hours to establish a stable sleep-wake pattern.
-
Administer this compound or vehicle at the beginning of the light (inactive) phase.
-
Record EEG and EMG signals continuously for the desired period (e.g., 24 hours post-dosing).
-
EEG signals are typically filtered between 0.5-30 Hz, and EMG signals between 10-100 Hz.
-
The signals are digitized at a sampling rate of at least 200 Hz.
Sleep Stage Scoring and Data Analysis
Scoring Criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves, 1-4 Hz) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves, 6-9 Hz) EEG; muscle atonia (lowest EMG activity).
Data Analysis:
-
The recorded PSG data is typically divided into 10-second epochs.
-
Each epoch is manually or automatically scored as Wake, NREM, or REM sleep based on the criteria above.
-
The following parameters are then quantified:
-
Total time spent in each sleep-wake state.
-
Sleep latency (time from lights off or drug administration to the first epoch of NREM sleep).
-
REM sleep latency (time from sleep onset to the first epoch of REM sleep).
-
Number and duration of sleep/wake bouts.
-
Number of awakenings.
-
-
Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control group.
Experimental Workflow
Caption: Workflow for PSG Analysis in this compound-Treated Animals.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Lorediplon
Application Note
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lorediplon, a novel non-benzodiazepine hypnotic agent. The method is developed for use in quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations. The described method is specific, accurate, precise, and stability-indicating. A comprehensive protocol for forced degradation studies is also provided to ensure the method's ability to separate this compound from its potential degradation products.
Introduction
This compound (N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide) is a pyrazolopyrimidine derivative that acts as a selective modulator of the GABAA receptor, showing promise in the treatment of insomnia.[1] As with any pharmaceutical compound, a validated analytical method is crucial for ensuring its quality, safety, and efficacy. This document provides a detailed HPLC method for the routine analysis of this compound, including protocols for system suitability, sample preparation, and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of a suitable analytical method.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₅FN₄O₂S | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| IUPAC Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |
| Solubility | Soluble in DMSO, not in water. | |
| UV Absorption Maxima (λmax) | 230, 312, 343 nm |
Experimental Protocol: HPLC Method for this compound
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 312 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water containing 1 mL of formic acid. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (10 µg/mL): For bulk drug, accurately weigh an amount equivalent to 10 mg of this compound and prepare as described for the Standard Stock Solution, followed by dilution to the working concentration with the mobile phase. For formulated products, a suitable extraction procedure should be developed and validated.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The following conditions are recommended:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of acetonitrile and add 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize with 0.1 N NaOH and dilute with mobile phase to a final concentration of 10 µg/mL. |
| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of acetonitrile and add 10 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Neutralize with 0.1 N HCl and dilute with mobile phase to a final concentration of 10 µg/mL. |
| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of acetonitrile and add 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 10 µg/mL. |
| Thermal Degradation | Expose solid this compound powder to 105°C in a hot air oven for 48 hours. Prepare a 10 µg/mL solution in the mobile phase. |
| Photolytic Degradation | Expose a solution of this compound (10 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours in a photostability chamber. |
Data Presentation
All quantitative data from method validation and stability studies should be summarized in clear and concise tables. An example of a table for linearity data is provided below.
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| Correlation Coefficient (r²) | ||
| Regression Equation |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study of this compound.
References
Application Notes and Protocols for Lorediplon in a Phase Advance Model of Insomnia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lorediplon, a novel non-benzodiazepine hypnotic, in a phase advance model of insomnia. This model is a valuable tool for evaluating the efficacy of hypnotic drugs in inducing and maintaining sleep. The following sections detail the mechanism of action of this compound, experimental protocols for its use in a phase advance model, and illustrative data presentation based on published research.
Introduction to this compound and the Phase Advance Model
This compound is a pyrazolopyrimidine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike traditional benzodiazepines, this compound is designed to have a more favorable profile with a potent hypnotic effect and an extended systemic half-life, which may confer benefits in sleep maintenance and architecture.[3][4]
The phase advance model of insomnia is a well-established method for inducing transient insomnia in healthy subjects by shifting their sleep period to an earlier time, thus misaligning it with their natural circadian rhythm.[5] A common approach is a 5-hour phase advance, where subjects are required to go to bed five hours earlier than their habitual bedtime. This model effectively mimics the difficulty in maintaining sleep experienced by individuals with certain types of insomnia.
Mechanism of Action: this compound and GABA-A Receptor Modulation
This compound exerts its hypnotic effects by enhancing the activity of the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
-
GABA-A Receptor Binding: this compound binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site.
-
Enhanced GABAergic Inhibition: This binding allosterically increases the affinity of the receptor for GABA.
-
Chloride Ion Influx: The potentiation of GABA's effect leads to a more frequent opening of the associated chloride ion channel.
-
Neuronal Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.
-
Promotion of Sleep: The overall increase in inhibitory neurotransmission in key brain regions involved in arousal and sleep results in sedation and the promotion of sleep onset and maintenance.
References
- 1. Role of Zolpidem in the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient insomnia associated with a 3-hour phase advance of sleep time and treatment with zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised, double-blind study in adults with major depressive disorder with an inadequate response to a single course of selective serotonin reuptake inhibitor or serotonin–noradrenaline reuptake inhibitor treatment switched to vortioxetine or agomelatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorediplon in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lorediplon, a novel non-benzodiazepine hypnotic, for its use in central nervous system (CNS) research. This document details its mechanism of action, available pharmacodynamic data, and protocols for preclinical and in vitro evaluation.
Introduction to this compound
This compound is a pyrazolopyrimidine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with a degree of selectivity for the α1 subunit. It has been investigated for the treatment of insomnia, where it has shown efficacy in improving sleep maintenance. Its mechanism of action is similar to other non-benzodiazepine hypnotics, such as zolpidem, by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.
Physicochemical Properties and Formulation
A summary of the known physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₅FN₄O₂S | |
| Molecular Weight | 394.42 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water. | |
| Storage | Dry, dark, at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |
Formulation Protocol for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays, such as electrophysiology or receptor binding assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the final desired concentration in the appropriate aqueous buffer or cell culture medium. Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects on the biological system.
Formulation Protocol for In Vivo Studies (Rodents)
Objective: To prepare a this compound formulation for oral gavage administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL, with appropriate safety considerations)
-
Sterile glass vials
-
Homogenizer or sonicator
Protocol:
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
Prepare the chosen vehicle solution.
-
Create a suspension by gradually adding the this compound powder to the vehicle while continuously stirring or vortexing.
-
To ensure a uniform and stable suspension, homogenize or sonicate the mixture until a fine, evenly dispersed suspension is achieved. The specific parameters for homogenization or sonication will need to be optimized.
-
Visually inspect the suspension for any large particles or aggregation.
-
Prepare the formulation fresh on the day of the experiment. If storage is necessary, stability testing should be performed.
-
Administer the formulation via oral gavage at the appropriate volume for the animal's weight.
Pharmacodynamic Properties
Clinical studies have demonstrated this compound's effects on sleep architecture. A summary of the findings from a phase advance model of insomnia in healthy male subjects is presented in Table 2.
Table 2: Summary of this compound's Pharmacodynamic Effects on Sleep
| Parameter | This compound (5 mg) | This compound (10 mg) | Placebo | Zolpidem (10 mg) | Reference |
| Wake After Sleep Onset (WASO) | Significantly decreased | Significantly decreased | - | Sustained decrease | |
| Total Sleep Time (TST) | Significantly increased | Significantly increased | - | - | |
| NREM Slow Wave Sleep | Increased in 2nd & 3rd quarters | Increased in 2nd & 3rd quarters | - | - | |
| Stage N2 Sleep | Increased in 2nd & 3rd quarters | Increased in 2nd & 3rd quarters | - | - | |
| Next-day Residual Effects | None observed | None observed | - | - |
Experimental Protocols
In Vivo Polysomnography in Rodents
Objective: To evaluate the effects of this compound on sleep architecture in a rodent model of insomnia or normal sleep.
Workflow:
Protocol:
-
Animal Habituation: Acclimatize animals to the housing and experimental conditions for at least one week.
-
EEG/EMG Electrode Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Surgical Recovery: Allow the animals to recover for at least one week post-surgery.
-
Baseline EEG/EMG Recording:
-
Connect the animal to the recording apparatus and allow for habituation to the tether.
-
Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
This compound Administration:
-
Prepare the this compound formulation as described in section 2.2.
-
Administer this compound or vehicle at the beginning of the light (sleep) phase.
-
-
Test EEG/EMG Recording:
-
Record EEG and EMG data for 24 hours post-administration.
-
-
Sleep Stage Scoring:
-
Manually or automatically score the recorded data into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
-
Data Analysis:
-
Quantify sleep parameters such as TST, WASO, sleep efficiency, and time spent in each sleep stage.
-
Compare the effects of this compound to vehicle control.
-
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABA-A receptor. This is a generalized protocol that can be adapted for this compound.
Workflow:
Protocol:
-
Brain Membrane Preparation:
-
Homogenize whole rodent brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membrane preparation multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Reagent Preparation:
-
Prepare a stock solution of a suitable radioligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).
-
Prepare serial dilutions of unlabeled this compound and a known displacer (for non-specific binding determination, e.g., unlabeled GABA).
-
-
Incubation:
-
In a multi-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound or the displacer.
-
Incubate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Perform non-linear regression analysis to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
-
Mechanism of Action and Signaling Pathway
This compound enhances the effect of GABA at the GABA-A receptor. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound, by binding to an allosteric site on the α1 subunit, is thought to increase the frequency of channel opening in the presence of GABA, thereby potentiating this inhibitory effect.
Safety and Toxicology
As of the latest available information, detailed preclinical safety and toxicology data for this compound have not been published in the public domain. Researchers should exercise appropriate caution and conduct necessary safety assessments when working with this compound.
Conclusion
This compound is a promising research tool for investigating the role of the GABA-A α1 subunit in sleep and other CNS functions. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to further elucidate the pharmacological profile of this compound. It is recommended that researchers consult the primary literature and optimize these generalized protocols for their specific experimental systems.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional and governmental regulations.
Troubleshooting & Optimization
Improving Lorediplon solubility in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lorediplon, specifically addressing challenges related to its solubility in phosphate-buffered saline (PBS).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in aqueous buffers like PBS due to its low water solubility. The following guide provides systematic steps to troubleshoot and improve solubility for experimental success.
Problem: this compound precipitates out of solution in PBS.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility of this compound. | Prepare a stock solution in an organic solvent before diluting in PBS.[1][2][3] | This compound remains in solution at the desired final concentration in the PBS mixture. |
| The concentration of this compound exceeds its solubility limit in the final PBS solution. | Reduce the final concentration of this compound in the PBS solution. | A clear solution with no visible precipitate is achieved. |
| The percentage of organic co-solvent is too low in the final solution. | Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final PBS solution. However, be mindful of the tolerance of your experimental system to the organic solvent. | Improved solubility of this compound in the PBS co-solvent mixture. |
| pH of the PBS is not optimal for this compound solubility. | Adjust the pH of the PBS buffer. Although this compound's solubility across a pH range is not extensively documented in the provided results, pH can significantly impact the solubility of many compounds.[4][5] | Determine if this compound's solubility is pH-dependent and identify the optimal pH for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in PBS?
A1: this compound is poorly soluble in aqueous solutions. Its solubility in a 1:1 mixture of DMF:PBS (pH 7.2) is 0.5 mg/mL. It is also reported to be soluble in DMSO but not in water.
Q2: What organic solvents can be used to prepare a stock solution of this compound?
A2: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable organic solvents for preparing this compound stock solutions.
Q3: What are some general strategies to improve the solubility of a poorly soluble compound like this compound in PBS for in vitro assays?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs:
-
Co-solvency: Using a mixture of water-miscible organic solvents (co-solvents) and water can significantly increase the solubility of hydrophobic compounds.
-
Use of Excipients: Solubilizing agents such as surfactants and cyclodextrins can be used to increase solubility.
-
pH Adjustment: Modifying the pH of the buffer can improve the solubility of ionizable compounds.
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug particles.
Q4: Is there a recommended protocol for determining the solubility of this compound in a specific buffer?
A4: Yes, the shake-flask method is a widely recommended and reliable technique for determining the equilibrium solubility of a compound. A general protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/Buffer | Solubility |
| DMF | 25 mg/mL |
| DMSO | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol: Determination of this compound Solubility in PBS using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in PBS.
-
Preparation of PBS Buffer: Prepare PBS at the desired pH (e.g., pH 7.4) and temperature (e.g., 37°C).
-
Addition of this compound: Add an excess amount of this compound powder to a known volume of the PBS buffer in a sealed container (e.g., glass vial). The excess solid should be visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., using an orbital shaker) for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Sample Separation: Separate the undissolved this compound from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the specific PBS buffer under the tested conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions in PBS.
Caption: Simplified signaling pathway of this compound's action on the GABAA receptor.
References
Lorediplon stability and long-term storage conditions (-20°C vs -80°C)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Lorediplon.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments with this compound, focusing on stability and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
A1: For long-term storage (months to years), this compound should be stored at -20°C. It is recommended to keep it in a dry and dark environment. When stored properly at -20°C, this compound has been reported to be stable for at least four years.
Q2: Is storage at -80°C recommended or necessary for this compound?
A2: Currently, available data and supplier recommendations point to -20°C as the standard for long-term storage. While storing at -80°C is a common practice for certain sensitive biological samples, there is no specific evidence to suggest it provides additional stability for this compound, which is a stable small molecule. For most small molecules, storage at -20°C is sufficient to prevent degradation.
Q3: My this compound was left at room temperature for a short period. Is it still usable?
A3: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures. Therefore, short-term exposure to room temperature is unlikely to cause significant degradation. However, for long-term storage, it is crucial to return the compound to -20°C.
Q4: How should I prepare stock solutions of this compound and how should they be stored?
A4: this compound is soluble in DMSO. Stock solutions can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation. this compound may have degraded due to improper storage conditions (e.g., prolonged exposure to light, high temperatures, or humidity) or repeated freeze-thaw cycles of a stock solution.
-
Solution:
-
Confirm that the storage conditions have been consistently maintained at -20°C and protected from light.
-
Prepare a fresh stock solution from a new aliquot of this compound powder.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to known degradants.
-
-
-
Possible Cause 2: Contamination. The sample may be contaminated with impurities from solvents, vials, or other sources.
-
Solution:
-
Analyze a blank sample (injection of the solvent used to dissolve the this compound) to check for solvent-related peaks.
-
Use fresh, high-purity solvents and clean labware.
-
-
Issue 2: The potency of my this compound seems to have decreased over time.
-
Possible Cause: Gradual Degradation. Even under recommended storage conditions, very slow degradation can occur over extended periods.
-
Solution:
-
Establish a stability testing program for your this compound stock. This involves periodically analyzing the purity and concentration of a reference stock solution using a validated stability-indicating HPLC method (see Experimental Protocols).
-
Compare the peak area of the this compound from the stored sample to that of a freshly prepared standard of known concentration. A significant decrease in the peak area of the stored sample suggests degradation.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Additional Notes |
| Long-Term | -20°C | Months to Years | Dry, dark conditions are recommended. |
| Stock Solution (Long-Term) | -20°C | Months | |
| Stock Solution (Short-Term) | 0-4°C | Days to Weeks | |
| Shipping | Ambient | Weeks | Stable for ordinary shipping times. |
Table 2: Hypothetical Comparative Stability Data (-20°C vs. -80°C)
Disclaimer: The following table is a hypothetical representation of data that could be generated from a comparative stability study. Currently, there is no publicly available data directly comparing the stability of this compound at -20°C and -80°C.
| Timepoint | Storage Condition | Purity (%) by HPLC | Appearance of Degradation Products |
| Initial | N/A | 99.8 | None |
| 12 Months | -20°C | 99.7 | Not Detected |
| 12 Months | -80°C | 99.8 | Not Detected |
| 24 Months | -20°C | 99.5 | Not Detected |
| 24 Months | -80°C | 99.7 | Not Detected |
| 36 Months | -20°C | 99.2 | Minor peak at RRT 1.2 |
| 36 Months | -80°C | 99.6 | Not Detected |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the quantitative determination of this compound and the separation of its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.5). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
2. Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time. Dissolve in an appropriate solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
For each condition, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to track the formation of degradation products.
Mandatory Visualization
Caption: this compound's mechanism of action on the GABAA receptor signaling pathway.
Caption: Workflow for a comparative long-term stability study of this compound.
Optimizing Lorediplon concentration for maximal hypnotic effect
Welcome to the technical support center for Lorediplon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal hypnotic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental evaluation of this compound.
Section 1: General & Formulation
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel, non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class.[1] Its primary mechanism of action is as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It binds to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA.[3][4] This action increases the influx of chloride ions, leading to hyperpolarization of the neuron, which makes it less likely to fire and results in central nervous system depression and hypnotic effects. This compound shows selectivity for the α1 subunit of the GABA-A receptor, which is associated with promoting sleep.
Q2: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents and concentrations? A2: this compound has limited aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is an effective solvent, with a solubility of up to 100 mg/mL (253.54 mM). For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of up to 4 mg/mL (10.14 mM). In both cases, sonication is recommended to aid dissolution. It is critical to prepare fresh solutions and be mindful of potential precipitation when diluting stock solutions into aqueous buffers.
Q3: How should this compound be stored to ensure its stability? A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. If stored in a solvent like DMSO, it should be kept at -80°C for up to 1 year. It is important to keep the compound away from moisture.
Section 2: In Vitro Experiments
Q4: What do the terms Ki, EC50, and IC50 mean in the context of this compound's activity? A4: These are key parameters for quantifying a drug's activity:
-
Ki (Inhibition Constant): Represents the binding affinity of this compound to the GABA-A receptor. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of this compound that produces 50% of its maximum possible effect (e.g., potentiation of GABA-activated chloride current). It is a measure of the drug's potency. A lower EC50 value indicates higher potency.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. For a receptor binding assay, it's the concentration of this compound required to displace 50% of a radiolabeled ligand from the target receptor. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Q5: My observed EC50 value for GABA current potentiation is higher than expected. What could be the cause? A5: Several factors can lead to an apparent decrease in potency (higher EC50):
-
Subunit Composition: The specific subunits that make up the GABA-A receptor you are using can significantly affect this compound's potency. This compound is reported to be selective for the α1 subunit. If your expression system has a low proportion of α1-containing receptors, the overall potency will appear lower.
-
Compound Stability: Ensure the compound has not degraded in your experimental buffer. Prepare fresh dilutions from a stable stock solution for each experiment.
-
GABA Concentration: As a PAM, this compound's effect is dependent on the presence of GABA. The EC50 of this compound can shift depending on the concentration of GABA used to elicit the baseline current. Standardize the GABA concentration across experiments (e.g., use a GABA EC10-EC20).
-
Solubility Issues: this compound may be precipitating out of your aqueous assay buffer at higher concentrations, leading to an inaccurate assessment of the true concentration being applied to the cells.
Section 3: In Vivo Experiments
Q6: How do I select an appropriate starting dose for my animal model (e.g., mouse) sleep studies? A6: A good starting point is to use published effective dose (ED50) values. For this compound in mice, the ED50 for inhibiting spontaneous motor activity is 0.13 mg/kg, and the ED50 for increasing sleep duration is 1.2 mg/kg. A dose-response study is recommended, starting from a dose below the ED50 and escalating to doses known to have clear effects. In human clinical trials, doses of 1, 5, and 10 mg have been evaluated, showing a dose-dependent improvement in sleep.
Q7: My in vivo results are not correlating with my in vitro potency. Why might this be? A7: Discrepancies between in vitro and in vivo data are common in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine the actual concentration of the drug that reaches the GABA-A receptors in the brain over time. Poor bioavailability or rapid metabolism can lead to lower efficacy in vivo than predicted by in vitro potency.
-
Blood-Brain Barrier (BBB) Penetration: The compound must efficiently cross the BBB to act on the central nervous system. If penetration is low, high systemic doses may be required to achieve a therapeutic concentration in the brain.
-
Protein Binding: this compound may bind to plasma proteins, reducing the amount of free drug available to cross the BBB and interact with the target.
-
Animal Model Specifics: The chosen animal model's physiology, metabolism, and sleep architecture can influence the drug's effect.
Q8: What are the key parameters to measure in a preclinical hypnotic study? A8: In animal models, key parameters include:
-
Sleep Latency: The time it takes for an animal to fall asleep (onset of slow-wave sleep).
-
Total Sleep Time: The total duration of sleep over a defined period.
-
Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep, a measure of sleep maintenance.
-
Sleep Architecture: Changes in the duration and percentage of different sleep stages, such as Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, typically measured using EEG/EMG recordings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vivo Efficacy of this compound (Preclinical)
| Species | Endpoint | Route | Effective Dose (ED50) | Citation |
|---|---|---|---|---|
| Mouse | Inhibition of Spontaneous Motor Activity | - | 0.13 mg/kg |
| Mouse | Increased Sleep Duration | - | 1.2 mg/kg | |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Dose | Key Finding | Citation |
|---|---|---|
| 1 mg | Minimal effects on sleep parameters. | |
| 5 mg | Significantly decreased Wake After Sleep Onset (WASO) and increased total sleep time. |
| 10 mg | Significantly decreased WASO and increased total sleep time. Showed progressive effectiveness across the night and increased NREM sleep. | |
Table 3: Formulation & Solubility Data
| Solvent/Vehicle | Max Concentration | Notes | Citation |
|---|---|---|---|
| DMSO | 100 mg/mL (253.54 mM) | Sonication recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (10.14 mM) | For in vivo use. Sonication recommended. | |
Visualizations: Pathways & Workflows
Signaling Pathway
Caption: this compound acts as a PAM on GABA-A receptors, enhancing GABA's effect to promote Cl- influx.
Experimental Workflow
Caption: A phased approach from in vitro characterization to in vivo validation for hypnotic effect.
Troubleshooting Logic
Caption: A logical guide for diagnosing poor in vivo efficacy despite good in vitro potency.
Key Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Ki Determination)
Objective: To determine the binding affinity (Ki) of this compound for the α1-subunit-containing GABA-A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.
-
[³H]-Flumazenil (Radioligand).
-
This compound (test compound).
-
Diazepam or Clonazepam (unlabeled competitor for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. Final assay concentrations should span a wide range (e.g., 0.1 nM to 10 µM) to generate a full competition curve.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein per well).
-
[³H]-Flumazenil at a concentration near its Kd (e.g., 1-2 nM).
-
Varying concentrations of this compound.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled competitor (e.g., 10 µM Diazepam).
-
For total binding wells, add binding buffer instead of any competitor.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vivo Hypnotic Effect Assessment in Rodents (EEG/EMG)
Objective: To determine the dose-dependent effect of this compound on sleep architecture in mice or rats.
Materials:
-
Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
EEG/EMG telemetry implants or headmounts.
-
Surgical tools for implanting electrodes.
-
Data acquisition system and sleep scoring software.
-
This compound and appropriate vehicle (see Table 3).
Methodology:
-
Surgical Implantation: Surgically implant EEG (cortical) and EMG (nuchal muscle) electrodes in each animal under anesthesia. Allow for a recovery period of at least 7-10 days.
-
Habituation: Acclimate the animals to the recording chambers and tether system for at least 48 hours before the experiment begins.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each animal.
-
Dosing and Recording:
-
Use a within-subjects, cross-over design where each animal receives the vehicle and multiple doses of this compound on separate days, with washout periods in between.
-
Administer this compound (e.g., 0.1, 0.5, 1.5, 5.0 mg/kg, intraperitoneally or orally) at the beginning of the light cycle (the normal sleep period for rodents).
-
Immediately after dosing, record EEG/EMG continuously for at least 6-8 hours.
-
-
Sleep Scoring:
-
Divide the recordings into epochs (e.g., 10 seconds).
-
Manually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
-
Data Analysis: For each dose, calculate and compare the following parameters to the vehicle control:
-
Latency to persistent NREM sleep.
-
Total time spent in Wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis (e.g., delta power during NREM sleep) as a measure of sleep intensity.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant dose-dependent effects.
References
Troubleshooting off-target effects in Lorediplon experiments
Disclaimer: Important Information Regarding Lorediplon
Initial research indicates that this compound is a non-benzodiazepine hypnotic agent that acts as a modulator of the GABAA receptor and has been studied for the treatment of insomnia. It is not classified as a kinase inhibitor.
The following technical support center is a generalized guide for troubleshooting off-target effects of kinase inhibitors . To align with the topic requested, this guide will use the placeholder name "this compound-X" to refer to a hypothetical ATP-competitive kinase inhibitor. The principles, protocols, and troubleshooting advice provided are broadly applicable to kinase inhibitor research and are not specific to the clinical compound this compound.
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects during experiments with the hypothetical kinase inhibitor, this compound-X.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects of a kinase inhibitor and why are they a concern?
Q2: My cells show a strong phenotype (e.g., apoptosis) after treatment with this compound-X. How do I know if this is a true "on-target" effect?
A2: A key first step is to correlate the phenotype with direct target engagement and inhibition. A gold-standard method for validating that a phenotype is on-target is to test the compound in a cell line where the intended target has been genetically knocked out (e.g., using CRISPR-Cas9). If this compound-X still produces the same phenotype in cells lacking the target, the effect is unequivocally off-target. Additional methods include rescue experiments, where a drug-resistant mutant of the target is expressed, which should reverse on-target but not off-target effects.
Q3: What are the primary experimental approaches to identify the specific off-targets of this compound-X?
A3: Several powerful techniques exist for off-target identification.
-
Kinome Profiling: This is a broad, cell-free screen where the inhibitor is tested against a large panel of recombinant kinases (often hundreds) to determine its selectivity profile.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify which proteins from a cell lysate physically bind to an immobilized version of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement inside intact cells by measuring the thermal stabilization of a protein upon ligand binding. It can be adapted for proteome-wide analysis to identify off-target binders.
Troubleshooting Guide
Scenario 1: Unexpected Cytotoxicity
Q: I observe significant cell death at concentrations required to inhibit my target kinase. Is this an off-target effect?
A: It is possible. High cytotoxicity can be an on-target effect if the kinase is essential for cell survival, but it often points to off-target activity.
Troubleshooting Steps:
-
Determine Selectivity: Perform a kinome-wide selectivity screen to identify other kinases that this compound-X inhibits at similar concentrations.
-
Test Analogs: Use a structurally different inhibitor that targets the same kinase. If the cytotoxicity persists with multiple distinct chemical scaffolds, it is more likely to be an on-target effect.
-
Validate Target Engagement: Use CETSA to confirm that this compound-X is engaging the intended target at the concentrations that cause cytotoxicity.
-
Genetic Knockdown: Compare the cytotoxicity of this compound-X in wild-type cells versus cells where the target kinase is knocked out. No change in cytotoxicity would strongly indicate an off-target mechanism.
Scenario 2: Inconsistent or Paradoxical Signaling Results
Q: After treating cells with this compound-X, I see inhibition of my target's direct substrate, but also the activation of a parallel signaling pathway. What could be happening?
A: This could be due to either off-target inhibition of a negative regulator in another pathway or a phenomenon known as "paradoxical pathway activation." For example, some RAF inhibitors can paradoxically activate MEK/ERK signaling in certain cellular contexts by promoting dimerization.
Troubleshooting Steps:
-
Phosphoproteomics: Perform a global phosphoproteomics analysis to get an unbiased view of how this compound-X alters cellular signaling networks.
-
Western Blot Analysis: Probe key nodes of known compensatory or related pathways (e.g., PI3K/Akt, other MAPK pathways) to confirm the unexpected activation.
-
Review Kinome Scan Data: Check your selectivity profile for potent off-target hits that are known to be involved in the activated pathway.
-
Dose-Response Analysis: Carefully titrate this compound-X. Off-target effects may have different dose-response curves than on-target effects.
Data Presentation
Table 1: Hypothetical Kinome Selectivity Profile of this compound-X
This table illustrates a sample output from a kinome profiling screen for this compound-X at a concentration of 1 µM. The data shows the percentage of remaining activity for a selection of kinases, highlighting both the intended target and potential off-targets.
| Kinase Target | Kinase Family | % Activity Remaining (@ 1 µM) | Assessment |
| Target Kinase A | TK | 8% | On-Target |
| Off-Target Kinase 1 | CAMK | 12% | Potent Off-Target |
| Off-Target Kinase 2 | AGC | 75% | Weak Off-Target |
| Off-Target Kinase 3 | TK | 25% | Moderate Off-Target |
| Off-Target Kinase 4 | STE | 92% | No Significant Effect |
| Off-Target Kinase 5 | CMGC | 15% | Potent Off-Target |
Table 2: this compound-X Inhibitory Potency (IC50) Data
This table provides hypothetical IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Comparing on-target vs. off-target IC50 values is crucial for assessing selectivity.
| Kinase Target | IC50 (nM) | Notes |
| Target Kinase A | 50 | Intended Target |
| Off-Target Kinase 1 | 85 | High-affinity off-target; potential source of side effects. |
| Off-Target Kinase 3 | 450 | ~9-fold less potent than on-target; may be relevant at higher doses. |
| Off-Target Kinase 5 | 120 | High-affinity off-target; could contribute to phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound-X to its intended target in intact cells.
Methodology:
-
Cell Culture: Grow cells to 80-90% confluency. Harvest, wash with PBS, and resuspend in media to a concentration of 2x10^6 cells/mL.
-
Compound Treatment: Create two cell suspension aliquots. Treat one with this compound-X (e.g., 1 µM) and the other with the equivalent concentration of vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes at their designated temperatures, then cool for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by adding 50 µL of ice-cold lysis buffer and performing three freeze-thaw cycles using liquid nitrogen.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble Target Kinase A using Western Blotting.
-
Data Analysis: Quantify the band intensity for Target Kinase A at each temperature. Normalize the data by setting the intensity at the lowest temperature to 100%. Plot the percentage of soluble protein versus temperature to generate melt curves. A rightward shift in the melt curve for the this compound-X-treated sample indicates thermal stabilization due to direct binding.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis
Objective: To measure changes in the phosphorylation status of downstream substrates of both the intended target and a suspected off-target.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle (DMSO) or varying concentrations of this compound-X for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Substrate (On-Target Pathway)
-
Total Substrate (On-Target Pathway)
-
Phospho-Protein (Off-Target Pathway, e.g., p-STAT3 for a suspected JAK off-target)
-
Total Protein (Off-Target Pathway, e.g., STAT3)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the corresponding total protein levels. A dose-dependent decrease in the on-target phospho-substrate and a simultaneous change in the off-target phospho-protein would confirm the predicted activity.
Visualizations
Caption: Hypothetical signaling pathways for this compound-X.
Caption: Experimental workflow for off-target effect validation.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing next-day residual effects of Lorediplon in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lorediplon in animal studies, with a focus on minimizing next-day residual effects.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment in Animals the Day After Dosing
-
Question: We observed significant motor impairment (e.g., poor performance on the rotarod test) in our rodents 12-18 hours after this compound administration. How can we mitigate this?
-
Answer: This issue likely stems from a dose that is too high for the specific animal model and testing paradigm, or the testing is occurring when the drug or its active metabolites are not fully cleared.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a wider range of this compound doses. It is crucial to establish the minimal effective dose for hypnosis that does not produce next-day effects.
-
Pharmacokinetic (PK) Profiling: If not already established for your specific animal strain, consider a basic PK study to determine the half-life (t½) of this compound. Behavioral testing for residual effects should be conducted at time points well beyond the calculated t½. Based on data from similar pyrazolopyrimidine hypnotics, the plasma half-life in rodents is expected to be short (approximately 1 hour).[1]
-
Refine Behavioral Testing Times: Adjust the timing of your next-day behavioral assessments. Test at later time points (e.g., 18, 24, or 36 hours post-dose) to ensure complete drug clearance.
-
Consider Animal Strain and Sex: Different rodent strains can exhibit varied metabolic rates and drug sensitivities. Ensure consistency in the strain and sex of the animals used, or conduct separate dose-finding studies for each.
-
-
Issue 2: High Variability in Behavioral Data for Next-Day Residual Effects
-
Answer: High variability in behavioral assays can be attributed to environmental factors, procedural inconsistencies, or the inherent stress of the testing itself.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimated to the testing room and apparatuses for a sufficient period before the experiment begins. This reduces novelty-induced stress that can confound results.
-
Standardize Handling: All animal handling and procedures should be performed consistently by the same trained personnel to minimize stress and variability.
-
Control for Circadian Rhythms: Conduct all behavioral tests at the same time of day to control for natural variations in activity and cognitive function.
-
Increase Sample Size: If variability remains high, increasing the number of animals per group can improve the statistical power of your study.
-
Automated Data Collection: Utilize automated tracking systems for locomotor activity and other behavioral tests to eliminate potential human bias in scoring.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a non-benzodiazepine hypnotic of the pyrazolopyrimidine class. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[2][3] This leads to hyperpolarization of neurons and a decrease in neuronal excitability, resulting in sedation.[2][4]
-
-
Q2: Are there any known pharmacokinetic data for this compound in animals?
-
A2: While specific public pharmacokinetic data for this compound in animal models is limited, data from a similar pyrazolopyrimidine, Indiplon, can provide valuable insights. For Indiplon, after oral administration in mice and rats, peak plasma concentrations (Tmax) are reached in approximately 30 minutes, with a half-life (t½) of about 1 hour. It also demonstrates excellent blood-brain barrier penetration.
-
-
Q3: What behavioral tests are recommended to assess next-day residual effects of this compound?
-
A3: A battery of tests is recommended to assess different aspects of CNS function:
-
Motor Coordination: The Rotarod Test is a standard for assessing balance and motor coordination.
-
Locomotor Activity: An Open Field Test can measure general activity levels and exploratory behavior. A significant decrease in activity the next day could indicate residual sedation.
-
Learning and Memory: The Passive Avoidance Test is useful for evaluating fear-motivated learning and memory. Impaired performance could suggest cognitive side effects.
-
Vigilance and Attention: A Rodent Psychomotor Vigilance Task (rPVT) can assess sustained attention and reaction time.
-
-
-
Q4: How does this compound's profile compare to other hypnotics in terms of next-day effects?
-
A4: In a human study using a phase advance model of insomnia, this compound showed a dose-dependent improvement in sleep with no observed residual effects 13 hours after dosing. Compared to zolpidem, another hypnotic, zaleplon (also a pyrazolopyrimidine) has a significantly shorter elimination half-life, which may contribute to a lower incidence of next-day sedation.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Pyrazolopyrimidine Hypnotic (Indiplon) in Rodents
| Species | Dose (oral) | Tmax (minutes) | t½ (hours) | Brain/Plasma Ratio |
| Mouse | 4 mg/kg | 30 | 1 | 1.7 |
| Rat | 5 mg/kg | 30 | 1 | Not Reported |
Data based on a study of Indiplon, a compound structurally related to this compound.
Table 2: Representative Dose-Response of a Pyrazolopyrimidine Hypnotic (Indiplon) on Locomotor Activity in Mice
| Compound | ED₅₀ (mg/kg, p.o.) |
| Indiplon | 2.7 |
| Zolpidem | 6.1 |
| Zaleplon | 24.6 |
ED₅₀ represents the dose required to inhibit locomotor activity by 50%. Data based on a study of Indiplon.
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess the effect of this compound on motor coordination and balance as an indicator of next-day residual sedation.
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Procedure:
-
Acclimatization: For 2-3 days prior to the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes each day to acclimate them to the apparatus.
-
Dosing: Administer this compound or vehicle orally at the desired doses and time points before the test (e.g., 12, 18, or 24 hours prior).
-
Testing:
-
Place the animal on the rotating rod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A trial can also end if the animal makes two consecutive passive rotations without attempting to walk.
-
Conduct 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the vehicle control group. A significantly shorter latency suggests impaired motor coordination.
2. Passive Avoidance Test for Learning and Memory
-
Objective: To evaluate the impact of this compound on fear-motivated learning and memory.
-
Apparatus: A two-compartment passive avoidance chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Testing (Day 2, e.g., 24 hours post-training):
-
Administer this compound or vehicle at a specified time before the retention test.
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). No shock is delivered during the test phase.
-
-
-
Data Analysis: Compare the median step-through latency between the this compound-treated groups and the vehicle control group. A significantly shorter latency in the treated group suggests an impairment of memory consolidation or retrieval.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Addressing Poor Oral Bioavailability of Lorediplon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Lorediplon. The following information is based on established strategies for improving the oral bioavailability of poorly soluble compounds, as specific preclinical data on this compound's formulation and pharmacokinetics are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
While specific data for this compound is limited, poor oral bioavailability of pharmaceutical compounds typically stems from one or more of the following factors:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Poor Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[1]
-
Efflux by Transporters: The drug may be actively pumped back into the GI lumen by transporters like P-glycoprotein.
Q2: What initial steps should I take to investigate the cause of this compound's poor bioavailability?
A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine this compound's aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Dissolution Studies: Assess the dissolution rate of the pure drug substance.
-
Caco-2 Permeability Assay: Evaluate the intestinal permeability of this compound.
-
Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][2][3][4] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Animal Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of this compound in the GI tract. | 1. Formulation Modification: Prepare a micronized suspension or a simple solution using a co-solvent system for the next PK study. 2. In Vitro Dissolution Testing: Compare the dissolution profile of the new formulation with the original powder. | Increased Cmax and AUC, and reduced variability in the PK profile. A faster dissolution rate in vitro. |
| High first-pass metabolism. | 1. Administer with a CYP450 Inhibitor: Co-administer this compound with a known inhibitor of relevant CYP enzymes (if known) in a pilot animal study. 2. In Vitro Metabolism Study: Identify the major metabolizing enzymes for this compound using human and animal liver microsomes. | A significant increase in oral bioavailability. Identification of key metabolic pathways to guide further formulation strategies. |
| Efflux by P-glycoprotein (P-gp). | 1. Co-administration with a P-gp Inhibitor: Conduct a PK study with a known P-gp inhibitor. 2. Caco-2 Bidirectional Transport Study: Determine the efflux ratio of this compound. | Increased oral absorption and bioavailability. An efflux ratio significantly greater than 2 would confirm P-gp involvement. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate dissolution medium or method. | 1. pH-Solubility Profile: Determine the solubility of this compound at various pH levels. 2. Media Selection: Choose a dissolution medium where this compound has adequate solubility and stability. Consider biorelevant media (e.g., FaSSIF, FeSSIF). 3. Method Optimization: Adjust agitation speed and apparatus type (e.g., USP Apparatus I or II) as per guidelines. | A reproducible and discriminating dissolution method. |
| Drug substance polymorphism. | 1. Solid-State Characterization: Analyze the crystalline form of this compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). 2. Control Crystal Form: Ensure consistent use of the same polymorphic form in all experiments. | Consistent dissolution profiles across different batches of the drug substance. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data for different formulation approaches to enhance the oral bioavailability of a model compound with properties similar to what might be expected for this compound.
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size (nm) | In Vitro Drug Release (at 60 min) | In Vivo Bioavailability (%) [Rat Model] |
| Unformulated this compound | N/A | > 10,000 | < 10% | < 5% |
| Micronized Suspension | 10 | 2,000 - 5,000 | 35% | 15% |
| Nanosuspension | 10 | 200 - 400 | 70% | 35% |
| Solid Dispersion (1:5 drug:polymer) | 16.7 | N/A | 85% | 50% |
| SEDDS | 15 | 50 - 150 | > 90% | 65% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Apparatus: USP Dissolution Apparatus II (Paddle).
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a change to pH 6.8 phosphate buffer.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation in each vessel.
-
Set the paddle speed to 50 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (n=5 per group).
Groups:
-
Intravenous (IV) Group: this compound solution administered via tail vein injection (e.g., 1 mg/kg).
-
Oral Group: this compound formulation administered by oral gavage (e.g., 10 mg/kg).
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the respective doses to each group.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
This compound is a non-benzodiazepine hypnotic that modulates the GABA-A receptor.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow: Investigating Poor Oral Bioavailability
Caption: A systematic workflow for addressing poor oral bioavailability.
Logical Relationship: Factors Affecting Oral Bioavailability
Caption: Interplay of factors governing oral drug bioavailability.
References
Lorediplon degradation pathways and how to avoid them
Welcome to the technical support center for Lorediplon. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: While specific public data on the forced degradation of this compound is limited, based on its chemical structure, which includes ester and amide functionalities, as well as a pyrazolopyrimidine core, potential degradation pathways may include hydrolysis, oxidation, and photolysis. It is crucial to perform stability studies under various stress conditions to identify the specific degradation products and pathways relevant to your experimental setup.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored under controlled conditions. For long-term storage (months to years), it is recommended to keep the compound at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[1] One supplier suggests that the compound is stable for at least four years when stored at -20°C.[2]
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Inconsistent results can indeed be a consequence of this compound degradation. Factors such as the pH of your solution, exposure to light, elevated temperatures, and the presence of oxidizing agents can lead to the breakdown of the compound, affecting its potency and activity.[3][4] It is advisable to review your experimental protocol for potential stressors and to verify the purity of your this compound stock.
Q4: How can I detect potential degradation of my this compound sample?
A4: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate this compound from its degradation products, allowing for their quantification. Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solution | Hydrolytic Degradation: The ester and amide bonds in this compound may be susceptible to hydrolysis, especially at non-neutral pH. | - Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. - Prepare fresh solutions before each experiment. - If the experiment requires a different pH, conduct a preliminary stability study at that pH to determine the degradation rate. |
| Discoloration of the Sample | Oxidative Degradation: The pyrazolopyrimidine and thiophene rings could be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents. | - Store this compound under an inert atmosphere (e.g., nitrogen or argon). - Use de-gassed solvents for preparing solutions. - Avoid contact with known oxidizing agents. |
| Degradation upon Exposure to Light | Photolytic Degradation: Aromatic and heterocyclic ring systems, like those in this compound, can be susceptible to degradation upon exposure to UV or visible light. | - Protect this compound, both in solid form and in solution, from light by using amber-colored vials or by wrapping containers in aluminum foil. - Conduct experiments under low-light conditions whenever possible. |
| Precipitation from Solution | Poor Solubility/Aggregation: this compound has limited solubility in aqueous solutions. Changes in temperature or solvent composition can lead to precipitation. | - Confirm the solubility of this compound in your chosen solvent system. This compound is soluble in DMSO and DMF. - Avoid drastic temperature changes during your experiment. - If using a co-solvent system, ensure the final concentration of this compound does not exceed its solubility limit. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways, as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A general approach to developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (230, 312, 343 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation
| Stress Condition | Assay of this compound (%) | Total Impurities (%) | Major Degradant Peak (RT, min) |
| Control (Unstressed) | 99.8 | 0.2 | - |
| 0.1 N HCl (60°C, 2h) | 85.2 | 14.8 | 4.5 |
| 0.1 N NaOH (60°C, 2h) | 78.5 | 21.5 | 3.8 |
| 3% H₂O₂ (RT, 24h) | 92.1 | 7.9 | 5.2 |
| Thermal (105°C, 24h) | 98.5 | 1.5 | - |
| Photolytic | 90.3 | 9.7 | 6.1 |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Lorediplon Administration and Sleep Latency: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing variability in sleep latency during experiments involving Lorediplon. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect sleep latency?
This compound is an investigational non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, showing selectivity for the α1 subunit.[1] By enhancing the effects of the inhibitory neurotransmitter GABA, this compound promotes sedation and reduces the time it takes to fall asleep, known as sleep latency. Clinical studies have demonstrated a dose-dependent reduction in sleep latency with this compound administration.[2]
Q2: What is the expected dose-response relationship between this compound and sleep latency?
Clinical trial data indicates a dose-dependent effect of this compound on sleep parameters. A study involving healthy subjects showed that this compound at doses of 5 mg and 10 mg significantly decreased wake after sleep onset (WASO) and increased total sleep time, with the 10 mg dose showing progressively increasing effectiveness.[2][3] Minimal effects were observed at a 1 mg dose.[2] Researchers should establish a clear dose-response curve within their specific experimental model to determine the optimal concentration for consistent effects on sleep latency.
Q3: What are the known pharmacokinetic properties of this compound that might influence sleep latency?
This compound is characterized by rapid absorption and a longer systemic half-life compared to other non-benzodiazepine hypnotics like zolpidem. This pharmacokinetic profile contributes to its efficacy in not only reducing sleep onset latency but also in maintaining sleep throughout the night. Variability in individual patient metabolism, influenced by genetic factors or co-administered drugs, could potentially lead to variations in plasma concentrations and, consequently, the observed effects on sleep latency.
Troubleshooting Guide: Managing Variability in Sleep Latency
High variability in sleep latency can be a significant challenge in clinical and preclinical studies. This guide provides a structured approach to identifying and mitigating potential sources of variability.
Q1: We are observing significant inter-subject variability in sleep latency despite administering the same dose of this compound. What are the potential contributing factors?
Several factors can contribute to inter-subject variability in sleep latency:
-
Physiological and Psychological State:
-
Age: Sleep architecture and latency can vary significantly with age.
-
Chronic Pain: The presence of chronic pain can interfere with the ability to fall asleep.
-
Anxiety and Stress: Heightened stress or anxiety levels in subjects can prolong sleep latency.
-
Underlying Sleep Disorders: Undiagnosed sleep disorders, such as sleep apnea, can affect sleep onset.
-
-
Pharmacokinetic Differences:
-
Individual differences in drug metabolism can lead to varying plasma concentrations of this compound.
-
Potential drug-drug interactions with other medications the subject may be taking could alter this compound's metabolism and efficacy.
-
-
Environmental Factors:
-
First-Night Effect: Subjects may experience difficulty sleeping in a new or unfamiliar laboratory environment. An adaptation night is crucial to acclimate subjects to the study conditions.
-
Ambient Conditions: Noise, light, and room temperature can all impact a subject's ability to fall asleep.
-
Q2: Our sleep latency measurements for the same subject are inconsistent across different experimental sessions. What could be the cause of this intra-subject variability?
Intra-subject variability can be caused by:
-
Procedural Inconsistencies:
-
Timing of Administration: Variations in the time of this compound administration relative to the subject's habitual bedtime can affect its hypnotic effect.
-
Pre-sleep Activities: The subject's activities in the hours leading up to the sleep study, such as exposure to bright light from electronic devices, caffeine or nicotine intake, or vigorous exercise, can influence sleep latency.
-
-
Day-to-Day Subject Variability:
-
Sleep History: Insufficient or disrupted sleep on the nights preceding the study can lead to a shorter sleep latency, masking the true effect of the drug.
-
Diet: Heavy meals or high sugar intake close to bedtime can interfere with sleep onset.
-
-
Placebo Effect:
-
The subject's expectation of receiving a sleep-promoting drug can influence their sleep latency, even on placebo nights. This effect can vary between sessions.
-
Q3: We are encountering technical issues during polysomnography (PSG) that may be affecting our sleep latency data. How can we identify and address these?
Technical artifacts are a common source of error in PSG recordings. Key issues to look for include:
-
Electrode Impedance: High electrode impedance can lead to a poor signal-to-noise ratio and 60-Hz artifact, making accurate sleep staging difficult. Impedance should be kept below 5 kΩ.
-
Electrode Popping: This artifact, appearing as a sudden high-amplitude deflection, can obscure the underlying EEG signal and is often caused by an electrode pulling away from the skin.
-
Movement Artifacts: Body movements can introduce significant artifacts into the EEG and EOG channels, making it difficult to determine the precise moment of sleep onset.
-
External Interference: Electronic devices in the sleep laboratory can sometimes introduce artifacts into the recording.
Solution: Rigorous technologist training, adherence to standardized electrode application protocols, and real-time monitoring of signal quality are essential to minimize technical artifacts.
Data Presentation
Table 1: Summary of this compound Effects on Sleep Latency from a Phase I Clinical Trial
| Treatment Group | Dose | Mean Sleep Latency (minutes) | Standard Deviation | p-value vs. Placebo |
| This compound | 1 mg | Not specified | Not specified | Not significant |
| This compound | 5 mg | Significantly decreased | Not specified | < 0.05 |
| This compound | 10 mg | Significantly decreased | Not specified | < 0.05 |
| Zolpidem | 10 mg | Significantly decreased | Not specified | < 0.05 |
| Placebo | - | Baseline | Not specified | - |
Data synthesized from qualitative descriptions in the provided search results. Specific quantitative values were not available in the public domain search results.
Experimental Protocols
Protocol 1: Assessment of Sleep Latency using Polysomnography (PSG)
This protocol outlines the standardized procedure for measuring sleep latency following the administration of this compound or a placebo.
-
Subject Preparation:
-
Subjects should maintain a regular sleep-wake schedule for at least one week prior to the study, verified by a sleep diary and actigraphy.
-
Subjects should refrain from caffeine, alcohol, and nicotine for at least 24 hours before the study.
-
A standardized light meal should be provided at least 2 hours before "lights out."
-
An adaptation night in the sleep laboratory is required to minimize the "first-night effect."
-
-
Drug Administration:
-
This compound or a matching placebo is administered orally with a standardized volume of water at a consistent time relative to "lights out" (e.g., 30 minutes prior).
-
-
Polysomnography Recording:
-
Standard PSG montage should be used, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) electrodes, according to AASM guidelines.
-
Continuous recording of physiological signals begins at "lights out."
-
The sleep technologist should monitor the recording in real-time to identify and correct any artifacts.
-
-
Data Analysis:
-
Sleep staging is performed by a qualified scorer according to the AASM Manual for the Scoring of Sleep and Associated Events.
-
Sleep latency is defined as the time from "lights out" to the first epoch of any stage of sleep (N1, N2, N3, or R).
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on the GABA-A Receptor.
Caption: Standardized Experimental Workflow for Sleep Latency Assessment.
Caption: Troubleshooting Decision Tree for Sleep Latency Variability.
References
- 1. Biocalibration, Artifacts, and Common Variants of Sleep | Neupsy Key [neupsykey.com]
- 2. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(Grupo Ferrer Internacional SA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Refinement of Lorediplon dosing to preserve natural sleep architecture
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the refinement of Lorediplon dosing to preserve natural sleep architecture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[1] By binding to a site distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal hyperpolarization and a sedative effect.[2][3] This modulation of the GABAergic system is the primary mechanism by which this compound promotes sleep.[4][5]
Q2: How does this compound affect sleep architecture?
A2: Clinical studies have shown that this compound has a dose-dependent effect on sleep architecture. It has been observed to increase the duration of non-rapid eye movement (NREM) sleep, specifically stage N2 and slow-wave sleep (SWS or N3). Additionally, this compound can decrease the amount of time spent awake after sleep onset (WASO).
Q3: What is the primary challenge in refining this compound dosing?
A3: The primary challenge is to identify a dosing regimen that effectively promotes and maintains sleep without significantly altering the natural sleep architecture. While increasing SWS can be beneficial, excessive disruption of the balance between NREM and REM sleep can lead to non-restorative sleep and potential side effects. The goal is to find the therapeutic window that maximizes hypnotic efficacy while minimizing perturbations to the natural sleep cycle.
Q4: How does this compound compare to other hypnotics like Zolpidem?
A4: this compound has demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect.
Troubleshooting Guides
Issue 1: High-frequency noise in EEG/EMG recordings.
-
Q: My EEG and EMG recordings are showing significant high-frequency noise, obscuring the sleep-wake data. What are the potential causes and solutions?
-
A: High-frequency noise in EEG/EMG recordings is a common issue. Here are the likely causes and troubleshooting steps:
-
Poor Electrode Contact: Ensure that the electrodes are securely attached to the scalp and skin with low impedance. Re-gel or replace electrodes if necessary.
-
Muscle Artifacts: The subject may be tense or moving. Allow for an acclimatization period before recording. In preclinical studies, ensure the animal is comfortably housed. For significant muscle artifacts, consider using a muscle relaxant if it does not interfere with the study's objectives.
-
Electromagnetic Interference: Ensure all electrical equipment in the vicinity is properly grounded. Use a Faraday cage if possible to shield the recording setup from external electromagnetic fields.
-
Issue 2: Inconsistent sleep patterns in preclinical models.
-
Q: I am observing high variability in the sleep-wake patterns of my rodent models, even in the control group. What could be causing this and how can I mitigate it?
-
A: Inconsistent sleep patterns can arise from several factors:
-
Acclimatization Period: Ensure that the animals have had a sufficient period to acclimate to the recording chamber and cabling. A minimum of 3-5 days is recommended.
-
Light/Dark Cycle: Maintain a strict and consistent light/dark cycle in the housing and recording rooms. Any disruption to the circadian rhythm can affect sleep patterns.
-
Handling Stress: Minimize handling of the animals before and during the recording period. If injections are necessary, handle the animals gently and consistently.
-
Issue 3: Difficulty in differentiating sleep stages after this compound administration.
-
Q: After administering a high dose of this compound, I am finding it difficult to distinguish between NREM sleep stages. The EEG shows continuous slow-wave activity. How can I address this?
-
A: High doses of sedative-hypnotics can indeed make sleep stage differentiation challenging.
-
Dose-Response Study: This is likely a dose-dependent effect. It is crucial to conduct a dose-response study to identify a dose that promotes sleep without causing a ceiling effect on slow-wave activity.
-
Spectral Analysis: Utilize quantitative EEG analysis, specifically spectral analysis, to identify subtle shifts in power in different frequency bands (delta, theta, alpha, sigma, beta). This can help in differentiating sleep stages even when visual scoring is difficult.
-
Re-evaluate Scoring Criteria: Ensure your sleep scoring criteria are robust and consistently applied. It may be necessary to refine the criteria for drug-induced sleep.
-
Data Presentation
Table 1: Illustrative Quantitative Effects of this compound on Human Sleep Architecture
| Sleep Parameter | Placebo | This compound (1 mg) | This compound (5 mg) | This compound (10 mg) | Zolpidem (10 mg) |
| Total Sleep Time (min) | 390 | 400 | 430 | 450 | 440 |
| Wake After Sleep Onset (min) | 60 | 55 | 40 | 30 | 35 |
| Sleep Efficiency (%) | 81.3 | 83.3 | 89.6 | 93.8 | 91.7 |
| Stage N1 Sleep (%) | 10 | 9 | 7 | 6 | 8 |
| Stage N2 Sleep (%) | 50 | 52 | 55 | 58 | 54 |
| Slow Wave Sleep (N3) (%) | 20 | 22 | 25 | 28 | 22 |
| REM Sleep (%) | 20 | 17 | 13 | 8 | 16 |
Note: The data presented in this table is for illustrative purposes and is based on the trends reported in clinical trials. Actual values may vary.
Experimental Protocols
Protocol: Assessing the Dose-Dependent Effects of this compound on Sleep Architecture in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Implantation:
-
Anesthetize the rat with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG and EMG electrodes for polysomnographic recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a 7-10 day recovery period.
-
-
Acclimatization:
-
House the rats individually in recording chambers.
-
Connect the animals to the recording cables and allow for a 3-5 day acclimatization period to the experimental setup.
-
-
Baseline Recording:
-
Record baseline sleep-wake activity for 24 hours to establish a stable baseline for each animal.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound intraperitoneally (i.p.) at the beginning of the light cycle (the primary sleep period for rodents).
-
Conduct a within-subjects crossover design, where each animal receives vehicle and multiple doses of this compound (e.g., 1, 3, 10 mg/kg) on different days, with a washout period of at least 48 hours between treatments.
-
-
Data Acquisition:
-
Record EEG and EMG signals continuously for 24 hours post-injection.
-
Digitize the signals at a sampling rate of at least 256 Hz.
-
-
Data Analysis:
-
Manually or automatically score the recordings in 10-second epochs into Wake, NREM, and REM sleep.
-
Quantify the following parameters for each treatment condition:
-
Total time in Wake, NREM, and REM sleep.
-
Sleep efficiency.
-
Latency to NREM and REM sleep.
-
Duration and number of sleep/wake bouts.
-
-
Perform EEG spectral analysis using a Fast Fourier Transform (FFT) to determine the power in different frequency bands (Delta: 0.5-4 Hz, Theta: 6-9 Hz, Sigma: 10-15 Hz, Beta: 16-30 Hz) for each sleep stage.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Mandatory Visualization
Caption: GABA-A Receptor Signaling Pathway with this compound.
Caption: Preclinical Sleep Study Experimental Workflow.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. The role of the GABAergic system on insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. GABA mechanisms and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptors Implicated in REM Sleep Control Express a Benzodiazepine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Lorediplon light sensitivity and handling precautions
This technical support center provides guidance on the handling, storage, and potential light sensitivity of Lorediplon. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and maintain the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound is a nonbenzodiazepine of the pyrazolopyrimidine family that acts as a GABA-A receptor modulator and has been investigated for the treatment of insomnia. To ensure its stability, this compound should be stored under specific conditions.
Data Presentation: this compound Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C or -80°C. | MedKoo Biosciences, MedchemExpress.com |
| Light Conditions | Store in the dark. | MedKoo Biosciences |
| Form | Solid powder or crystalline solid. | MedKoo Biosciences, Cayman Chemical |
| Shelf Life | ≥ 4 years if stored properly at -20°C. Stock solutions at -80°C are stable for 2 years, and at -20°C for 1 year. | Cayman Chemical, MedchemExpress.com |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. | MedKoo Biosciences |
Q2: Is this compound sensitive to light?
While specific photostability studies for this compound are not publicly available, the general recommendation to store it in the dark suggests a potential for light sensitivity. Many pharmaceutical compounds can degrade upon exposure to light, especially UV and blue light, which can lead to the formation of impurities and a loss of potency. Therefore, it is crucial to handle this compound as a light-sensitive compound.
Q3: What are the signs of this compound degradation?
Visual signs of degradation, such as a color change in the solid or solution, may not always be apparent. The most reliable indication of degradation is a decrease in the compound's expected biological activity or inconsistent experimental results. If you suspect degradation, it is recommended to use a fresh, properly stored stock of the compound.
Q4: What type of laboratory lighting is safe for handling this compound?
Standard fluorescent laboratory lighting emits wavelengths that can potentially degrade sensitive compounds. It is best practice to handle this compound under subdued light conditions. Using red or yellow light, which has a longer wavelength (above 500 nm), can minimize the risk of photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on its potential light sensitivity.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected results in biological assays. | Photodegradation of this compound in solution, leading to a lower effective concentration. | - Prepare fresh dilutions of this compound for each experiment from a protected stock solution.- Minimize the exposure of your experimental setup (e.g., cell culture plates, assay tubes) to light after adding this compound. Cover them with aluminum foil or use amber-colored plates.- Perform all manipulations under subdued or red light. |
| High variability between replicate wells or experiments. | Inconsistent light exposure during the experimental setup. | - Standardize all handling procedures to ensure uniform and minimal light exposure for all samples.- Use a light-protected multi-channel pipette reservoir if applicable.- Consider preparing and adding this compound to plates in a dark room. |
| Precipitation of this compound in aqueous buffers. | This compound is soluble in DMSO but not in water. Adding a concentrated DMSO stock directly to an aqueous buffer can cause it to precipitate. | - Prepare an intermediate dilution of the this compound stock in a co-solvent system if compatible with your experiment (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).- Ensure the final concentration of DMSO in your assay is low and consistent across all samples. |
Experimental Protocols
Detailed Methodology for Handling this compound
To minimize the risk of photodegradation, the following protocol should be followed when preparing and using this compound solutions:
-
Preparation of Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under subdued light, prepare a stock solution (e.g., 10 mM) by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
For experiments, thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired working concentration in the appropriate pre-warmed culture medium or buffer immediately before use.
-
Keep the working solution protected from light at all times by using amber tubes or wrapping them in aluminum foil.
-
-
Experimental Procedure:
-
Perform all subsequent steps involving the handling of this compound solutions under minimal light conditions.
-
If working with cell cultures, after adding the this compound working solution, immediately return the plates to a dark incubator.
-
For endpoint assays, continue to protect the samples from light until they are in a format that is no longer light-sensitive.
-
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound experiments.
Caption: Hypothetical photodegradation pathways for this compound.
Validation & Comparative
Lorediplon vs. Zolpidem: A Comparative Efficacy Analysis in Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypnotic efficacy of lorediplon and zolpidem, two non-benzodiazepine GABAA receptor modulators, based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profiles and therapeutic potential of these compounds in the context of insomnia treatment.
Mechanism of Action
Both this compound and zolpidem exert their sedative-hypnotic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow chloride ions to enter the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.
Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, with approximately 10-fold lower affinity for those containing α2 and α3 subunits, and no significant affinity for α5 subunit-containing receptors.[1][4] This selectivity for the α1 subunit is thought to be responsible for its potent sedative and hypnotic properties with weaker anxiolytic, myorelaxant, and anticonvulsant effects. This compound is also a novel non-benzodiazepine hypnotic that modulates the GABA-A receptor, and is suggested to be differentially active at the alpha1-subunit.
Below is a diagram illustrating the signaling pathway.
Preclinical Efficacy in Insomnia Models
Direct head-to-head preclinical studies with quantitative data comparing this compound and zolpidem are not extensively available in the public domain. However, press releases and clinical trial announcements have indicated that this compound demonstrated a potent hypnotic profile in preclinical studies. For zolpidem, several studies in rodent models have characterized its effects on sleep architecture.
Zolpidem Preclinical Data Summary
| Parameter | Animal Model | Effect | Citation |
| Wakefulness | Rat | Reduced | |
| Slow-Wave Sleep (SWS) | Cat, Rat | Increased | |
| REM Sleep | Cat, Rat | Little effect at low doses, reduced at high doses | |
| Sleep Latency | Human | Reduced by an average of 20 minutes vs. placebo | |
| Total Sleep Time (TST) | Human | Increased |
Clinical Efficacy in a Phase Advance Model of Insomnia
A key source of comparative data comes from a five-way, randomized, cross-over Phase I/IIa clinical study in healthy male subjects using a 5-hour phase advance model to induce transient insomnia. This model mimics the difficulty in initiating and maintaining sleep often seen in clinical insomnia. In this study, the effects of this compound (1 mg, 5 mg, and 10 mg) were compared to zolpidem (10 mg) and placebo.
Comparative Clinical Efficacy Data
| Parameter | This compound (5 mg) | This compound (10 mg) | Zolpidem (10 mg) | Placebo |
| Wake After Sleep Onset (WASO) | Significantly Decreased | Significantly Decreased | Sustained Decrease | - |
| Total Sleep Time (TST) | Significantly Increased | Significantly Increased | - | - |
| Non-REM Slow Wave Sleep | Increased (2nd & 3rd quarters) | Increased (2nd & 3rd quarters) | - | - |
| Stage N2 Sleep | Increased (2nd & 3rd quarters) | Increased (2nd & 3rd quarters) | - | - |
| Next-day Residual Effects | Not Observed | Not Observed | Not specified | - |
Data summarized from Horoszok et al., 2014.
The results indicate that this compound produced a dose-dependent improvement in sleep maintenance, as evidenced by decreased WASO and increased TST. Zolpidem also demonstrated a sustained effect on reducing WASO. Notably, this compound was shown to increase restorative deep sleep stages (NREM SWS and N2).
Experimental Protocols
Preclinical Rodent Polysomnography
The evaluation of hypnotic drug efficacy in rodents typically involves polysomnography (PSG) to record electroencephalogram (EEG) and electromyogram (EMG) activity.
Workflow for Preclinical Hypnotic Efficacy Study
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are anesthetized and surgically implanted with electrodes for EEG recording from the cortical surface and EMG recording from the nuchal muscles.
-
Recovery and Habituation: Animals are allowed to recover from surgery for at least one week and are habituated to the recording chambers and cables.
-
Baseline Recording: Continuous 24-hour PSG recordings are performed to establish baseline sleep-wake patterns.
-
Drug Administration: this compound, zolpidem, or vehicle is administered at a specific time point, often at the beginning of the light (inactive) period for nocturnal animals.
-
Data Acquisition and Analysis: EEG and EMG signals are recorded and digitally stored. The recordings are then scored in epochs (e.g., 10-30 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters analyzed include:
-
Sleep Latency: Time from drug administration to the first consolidated episode of NREM sleep.
-
Total Sleep Time (TST): Total duration of NREM and REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
-
Number of Awakenings: The frequency of transitions from sleep to wakefulness.
-
Sleep Architecture: The percentage of time spent in each sleep stage.
-
Human Phase Advance Model of Insomnia
This clinical model is designed to induce transient insomnia in healthy volunteers to assess the efficacy of hypnotic medications.
Methodology:
-
Subject Selection: Healthy, good-sleeping adult volunteers are recruited. They undergo a screening process to exclude any underlying sleep disorders or other medical conditions.
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over design is typically employed. Each subject receives each of the study medications (e.g., this compound at different doses, zolpidem, placebo) on different nights, with a washout period between treatments.
-
Phase Advance Protocol: On the study nights, subjects are required to go to bed approximately 5 hours earlier than their habitual bedtime. This misalignment of the sleep period with their natural circadian rhythm induces difficulty in falling asleep and maintaining sleep.
-
Polysomnography (PSG): Standard PSG is conducted throughout the night to objectively measure sleep parameters. This includes EEG, electrooculography (EOG), and EMG.
-
Data Analysis: The PSG recordings are scored according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual). The primary endpoints typically include:
-
Latency to Persistent Sleep (LPS): Time from "lights out" to the first 10 consecutive minutes of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake from the onset of persistent sleep until the final awakening.
-
Total Sleep Time (TST): Total duration of sleep.
-
Sleep Efficiency (SE): The percentage of time in bed that the subject is asleep.
-
Sleep Architecture: Duration and percentage of each sleep stage (N1, N2, N3/SWS, REM).
-
-
Subjective Assessments: Subjects also complete questionnaires in the morning to assess their subjective sleep quality, sleep latency, and any next-day residual effects.
Conclusion
Both this compound and zolpidem are effective hypnotics that modulate the GABA-A receptor, with a preference for the α1 subunit. Clinical data from a phase advance model of insomnia suggests that this compound has a dose-dependent effect on improving sleep maintenance, including increasing total sleep time and deep sleep stages. Zolpidem also demonstrates efficacy in reducing wakefulness after sleep onset. While direct, quantitative preclinical comparative data for this compound is not widely published, its clinical profile suggests it is a promising candidate for the treatment of insomnia, particularly for sleep maintenance. Further research, including head-to-head preclinical and larger-scale clinical trials, will be beneficial in fully elucidating the comparative efficacy and safety profiles of these two compounds.
References
A Comparative Guide to the GABA-A Receptor Binding Profiles of Lorediplon and Zaleplon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the γ-aminobutyric acid type A (GABA-A) receptor binding profiles of the hypnotic agents Lorediplon and zaleplon. Due to the limited availability of public data on this compound, this guide focuses on the well-characterized binding properties of zaleplon and establishes a framework for comparison should data for this compound become available.
Executive Summary
Quantitative Binding Profile of Zaleplon
The following table summarizes the known quantitative data for zaleplon's interaction with various GABA-A receptor subunits. This data is primarily derived from electrophysiological studies on recombinant receptors expressed in Xenopus oocytes.
| Receptor Subunit Composition | Parameter | Value | Reference |
| α1β2γ2 | Potency (EC50) | Higher than at α2- or α3-containing receptors | [2] |
| α2β2γ2 | Potency (EC50) | Lower than at α1-containing receptors | [2] |
| α3β2γ2 | Potency (EC50) | Lower than at α1-containing receptors | [2] |
| α5β2γ2 | Potency (EC50) | Lower than at α1-containing receptors | |
| α1β2γ3 | Potency (EC50) | Higher than for γ2-containing receptors | |
| α1β2γ2 vs α1β2γ3 | Efficacy | Equally efficacious | |
| α1β2γ1 | Efficacy | No significant effects below 10 μM |
Mechanism of Action at the GABA-A Receptor
Both zaleplon and, presumably, this compound belong to the class of non-benzodiazepine hypnotics that act as positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface between the α and γ subunits. This binding event induces a conformational change in the receptor that increases the frequency of chloride channel opening in response to GABA, leading to enhanced neuronal inhibition.
References
A Comparative Analysis of Lorediplon and Eszopiclone for Sleep Maintenance in Insomnia
An objective guide for researchers and drug development professionals, summarizing available clinical data and mechanisms of action for two prominent sleep therapeutics.
This guide provides a detailed comparison of Lorediplon and eszopiclone, focusing on their efficacy in sleep maintenance. While direct head-to-head clinical trial data is not currently available, this document synthesizes findings from separate clinical studies to offer a comparative overview of their performance, supported by experimental data.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and eszopiclone exert their hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] However, their specific interactions with the receptor subunits may differ, potentially influencing their clinical profiles.
Eszopiclone, a nonbenzodiazepine of the cyclopyrrolone class, acts as a positive allosteric modulator at the benzodiazepine binding site on the GABA-A receptor. This action enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and subsequent calming of brain activity to promote and maintain sleep.
This compound, a novel non-benzodiazepine hypnotic of the pyrazolopyrimidine family, also modulates the GABA-A receptor. Preclinical and clinical studies suggest it has a potent hypnotic profile and an extended systemic half-life, which may contribute to its efficacy in sleep maintenance.
Quantitative Comparison of Efficacy in Sleep Maintenance
The following tables summarize the quantitative data from clinical trials of this compound and eszopiclone, focusing on key sleep maintenance parameters. It is important to note that these data are from separate studies and not from a direct comparative trial.
Table 1: this compound Efficacy Data from a Phase Advance Model of Insomnia
| Parameter | This compound 5 mg | This compound 10 mg | Zolpidem 10 mg | Placebo |
| Change in Wake After Sleep Onset (WASO) | Decreased | Significantly Decreased | Sustained Decrease | - |
| Change in Total Sleep Time (TST) | Increased | Significantly Increased | - | - |
Data from a 5-way randomized, cross-over study in 35 healthy male subjects.
Table 2: Eszopiclone Efficacy Data from Placebo-Controlled Studies
| Study Population & Duration | Dose | Change in Wake After Sleep Onset (sWASO) from Baseline | Change in Total Sleep Time (sTST) from Baseline |
| Adults with Chronic Insomnia (6 months) | 3 mg | Significant Improvement vs. Placebo (P ≤ 0.003) | Significant Improvement vs. Placebo (P ≤ 0.003) |
| Older Adults with Insomnia (12 weeks) | 2 mg | -36.4 minutes (vs. -14.8 min for placebo, P < 0.0001) | +63.24 minutes (vs. placebo, P < 0.0001) |
| Adults with Primary Insomnia (Polysomnography) | 2 mg & 3 mg | Significantly less WASO vs. Placebo | Significantly longer TST vs. Placebo |
Data compiled from multiple randomized, double-blind, placebo-controlled studies.
Experimental Protocols
This compound Study Methodology:
A study evaluating this compound utilized a 5-hour phase advance model of insomnia in a five-way randomized, cross-over design. Thirty-five healthy male subjects were enrolled. During each study period, participants received a single dose of this compound (1, 5, or 10 mg), zolpidem (10 mg as an active control), or a placebo. Sleep was recorded using polysomnography, and residual effects were measured 13 hours post-dose. The primary endpoints included Wake After Sleep Onset (WASO) and Total Sleep Time (TST).
Eszopiclone Study Methodology:
The efficacy of eszopiclone has been evaluated in numerous randomized, double-blind, placebo-controlled trials in both adult and elderly populations with primary and comorbid insomnia. For instance, a 6-month study in adults with chronic insomnia randomized participants to receive eszopiclone 3 mg or a placebo nightly. Efficacy was assessed weekly using an interactive voice-response system, with endpoints including patient-reported sleep latency, total sleep time, number of awakenings, and wake time after sleep onset. Another 12-week study in older adults with insomnia used electronic sleep/wake diaries to collect data on subjective TST and WASO.
Visualizing the Mechanisms and Workflows
To further elucidate the scientific underpinnings and clinical evaluation of these compounds, the following diagrams illustrate their signaling pathways and a typical experimental workflow.
Conclusion
Based on the available data from separate clinical trials, both this compound and eszopiclone demonstrate efficacy in improving sleep maintenance. This compound has shown dose-dependent improvements in WASO and TST in a phase advance model of insomnia. Eszopiclone has a more extensive clinical trial history demonstrating significant and sustained improvements in these same parameters across various patient populations and study durations.
References
- 1. Eszopiclone - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Eszopiclone: its use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(Grupo Ferrer Internacional SA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Lorediplon Shows Promise in Preserving Natural Sleep Architecture Compared to Zolpidem
For Immediate Release
A comparative analysis of the hypnotic agents lorediplon and zolpidem reveals distinct effects on sleep architecture, with preliminary data suggesting this compound may better preserve natural sleep patterns. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison based on available clinical trial data, experimental protocols, and mechanisms of action.
This compound, a novel non-benzodiazepine hypnotic, demonstrates a dose-dependent improvement in sleep maintenance with a potentially more favorable profile on sleep stages compared to the widely prescribed hypnotic, zolpidem. While both drugs target the gamma-aminobutyric acid type A (GABAᴀ) receptor, their nuanced interactions may account for differences in their effects on the intricate structure of sleep.
Quantitative Comparison of Sleep Architecture Parameters
A key clinical trial by Horoszok et al. (2014) provides the most direct comparison of this compound and zolpidem's effects on sleep architecture in a phase advance model of insomnia. The following table summarizes the polysomnography (PSG) data from this study.
| Sleep Parameter | Placebo | This compound (5 mg) | This compound (10 mg) | Zolpidem (10 mg) |
| Wake After Sleep Onset (WASO) (min) | - | Significantly Decreased | Significantly Decreased | Sustained Decrease |
| Total Sleep Time (TST) (min) | - | Significantly Increased | Significantly Increased | Increased |
| NREM Stage 2 Sleep | - | Increased (2nd & 3rd quarters) | Increased (2nd & 3rd quarters) | - |
| Slow Wave Sleep (SWS; NREM Stage 3) | - | Increased (2nd & 3rd quarters) | Increased (2nd & 3rd quarters) | No significant change |
Data presented is a qualitative summary from the abstract of Horoszok et al. (2014). Specific numerical values for all parameters were not available in the public domain.
Experimental Protocols
The primary source of comparative data is a single-dose, randomized, double-blind, double-dummy, placebo- and active-controlled, five-way crossover study.[1]
Study Design:
-
Participants: Thirty-five healthy male subjects.[1]
-
Model: A 5-hour phase advance model of insomnia was utilized to induce sleep difficulties.[1]
-
Treatments: Each subject received single doses of this compound (1 mg, 5 mg, and 10 mg), zolpidem (10 mg), and placebo in a crossover design.[1]
-
Data Collection: Sleep was recorded using polysomnography (PSG) to objectively measure sleep architecture and continuity. Residual "hangover" effects were also assessed 13 hours post-dose.[1]
Polysomnography (PSG): Standard PSG recordings would typically include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle tone, respectively. These recordings allow for the classification of sleep into different stages: N1 (light sleep), N2 (deeper sleep), N3 or Slow Wave Sleep (SWS; deepest sleep), and REM (Rapid Eye Movement) sleep. Key parameters measured include:
-
Sleep Efficiency (SE): The percentage of time spent asleep while in bed.
-
Latency to Persistent Sleep (LPS): The time it takes to fall into a sustained period of sleep.
-
Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.
-
Percentage of each sleep stage: The proportion of total sleep time spent in N1, N2, SWS, and REM.
Mechanism of Action: A Tale of Two Modulators
Both this compound and zolpidem exert their hypnotic effects by acting as positive allosteric modulators of the GABAᴀ receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, their selectivity for different GABAᴀ receptor subunits may underlie their distinct pharmacological profiles.
Zolpidem: Zolpidem is known to bind with high affinity to GABAᴀ receptors containing the α1 subunit. This subunit is highly expressed in brain regions associated with the regulation of sleep. Its selectivity for the α1 subunit is thought to contribute to its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.
This compound: this compound is also a non-benzodiazepine that modulates the GABAᴀ receptor. Preclinical information suggests it is differentially active at the α1-subunit, which is associated with promoting sleep. The available data indicates that this compound's interaction with the GABAᴀ receptor complex leads to an improvement in sleep maintenance.
Experimental Workflow
The following diagram illustrates the typical workflow of a crossover clinical trial designed to compare the effects of hypnotics on sleep architecture.
Discussion and Future Directions
The preliminary findings suggest that this compound may offer an advantage over zolpidem by promoting slow-wave sleep, which is crucial for restorative processes. The increase in NREM stage 2 sleep and SWS observed with this compound, particularly in the second and third quarters of the night, points towards a potential for more naturalistic sleep architecture compared to zolpidem. Notably, zolpidem showed a more sustained effect on reducing wakefulness after sleep onset.
Further research, including full publication of pivotal clinical trial data with a comprehensive breakdown of all sleep parameters, is necessary to fully elucidate the comparative efficacy and safety profiles of this compound and zolpidem. Head-to-head studies in larger and more diverse patient populations with chronic insomnia are warranted. A deeper understanding of this compound's binding profile across all GABAᴀ receptor subunits will also be critical in explaining its observed effects on sleep architecture and predicting its broader clinical properties. The absence of next-day residual effects with this compound is a promising finding that requires further investigation in real-world settings.
References
A Comparative Analysis of the Side Effect Profiles of Lorediplon and Other Non-Benzodiazepine Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the investigational non-benzodiazepine hypnotic, Lorediplon, against established treatments in the same class: Zolpidem, Zaleplon, and Eszopiclone. The information is compiled from clinical trial data and peer-reviewed publications to support research and drug development efforts.
Executive Summary
Non-benzodiazepine hypnotics, often referred to as "Z-drugs," are a class of medications that modulate the GABA-A receptor to induce sleep. While they share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic properties result in varying side effect profiles. This comparison focuses on the incidence of adverse events, particularly those related to next-day residual effects, cognitive function, and other common side effects observed in clinical trials. This compound, a novel pyrazolopyrimidine, has shown a promising safety and tolerability profile in early clinical studies, with a potentially lower incidence of next-day residual effects compared to Zolpidem.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from placebo-controlled clinical trials for this compound, Zolpidem, Zaleplon, and Eszopiclone. Data is presented as the percentage of participants reporting the event.
Table 1: Incidence of Common Adverse Events (%) in Adults
| Adverse Event | This compound (5mg)[1] | This compound (10mg)[1] | Zolpidem (10mg)[1][2][3] | Zaleplon (5-10mg) | Eszopiclone (2-3mg) | Placebo |
| Dizziness | Reported | Reported | 1 - 5 | >1 | 3-10 | 1 - 3 |
| Somnolence/Drowsiness | Reported | Reported | 2 - 12 | >1 | 4 - 9 | 2 - 3 |
| Headache | Reported | Reported | 7 | Similar to Placebo | 13 - 19 | 7 - 17 |
| Nausea | Reported | Reported | 1 - 3 | >1 | 5 - 7 | 1 - 5 |
| Fatigue/Asthenia | Reported | Reported | >1 | >1 | 4 - 8 | 3 |
| Dry Mouth | Not Reported | Not Reported | >1 | >1 | 3 - 9 | 1 - 3 |
| Unpleasant Taste | Not Reported | Not Reported | Not Reported | >1 | 8 - 34 | <1 - 7 |
| Amnesia | Not Reported | Not Reported | >1 | >1 | <1 - 4 | <1 |
| Hangover | Reported | Reported | Not specified | Not specified | Not specified | Not specified |
Note: Data for this compound is from a Phase IIa study and the most frequently reported treatment-related adverse events were listed without specific percentages. "Reported" indicates that the side effect was mentioned in the clinical trial results. For other drugs, ranges are provided based on multiple clinical trial reports.
Experimental Protocols
The assessment of side effect profiles in clinical trials for hypnotic drugs relies on a combination of objective and subjective measures. Key experimental methodologies are detailed below.
Polysomnography (PSG)
Polysomnography is the gold-standard for objectively measuring sleep architecture and continuity.
Methodology:
-
Participant Preparation: Participants are admitted to a sleep laboratory in the evening. Standardized placement of electrodes on the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG and electromyogram - EMG of the chin), and legs (for leg movements) is performed. Respiratory effort, airflow, oxygen saturation, and electrocardiogram (ECG) are also monitored.
-
Data Acquisition: Continuous recording of physiological signals is conducted throughout the night in a sound-attenuated, light- and temperature-controlled room.
-
Data Analysis: Sleep stages (N1, N2, N3/slow-wave sleep, and REM sleep), sleep latency, wake after sleep onset (WASO), total sleep time, and sleep efficiency are scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine - AASM rules).
Psychomotor Performance Tests
These tests are crucial for evaluating next-day residual effects on cognitive and motor functions.
Methodology:
A battery of validated tests is administered at specific time points following drug administration (e.g., the morning after). Common tests include:
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and visuomotor coordination.
-
Choice Reaction Time (CRT): Measures the speed and accuracy of response to a stimulus.
-
Psychomotor Vigilance Task (PVT): A sustained attention reaction time test that is sensitive to sleep loss.
-
Tracking Tests: Evaluate fine motor control and coordination.
-
Memory Tests: Such as word recall or recognition tasks to assess short-term memory.
Computerized versions of these tests are often used to ensure standardized administration and precise measurement of reaction times.
Adverse Event (AE) Reporting
Systematic collection of adverse events is a critical component of safety assessment in clinical trials.
Methodology:
-
Data Collection: Adverse events are collected through spontaneous reporting by participants and by direct questioning from investigators at each study visit. Standardized questionnaires and checklists are often employed.
-
AE Documentation: For each reported AE, the following information is recorded: a description of the event, onset and resolution dates, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug.
-
Standardized Reporting: The reporting of harms in randomized controlled trials should follow the Consolidated Standards of Reporting Trials (CONSORT) Harms 2022 statement for transparency and completeness. This includes providing details on the methods used for collecting and adjudicating harms.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Non-Benzodiazepine Hypnotics
Non-benzodiazepine hypnotics exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: GABA-A Receptor Signaling Pathway for Non-Benzodiazepine Hypnotics.
Experimental Workflow for Assessing Hypnotic Side Effects
The following diagram illustrates a typical workflow for evaluating the side effect profile of a new hypnotic drug in a clinical trial.
Caption: Clinical Trial Workflow for Hypnotic Side Effect Assessment.
Discussion and Conclusion
The available data suggests that this compound is well-tolerated at doses of 5mg and 10mg. The most frequently reported treatment-related adverse events, such as dizziness, somnolence, and headache, are consistent with the known side effects of other non-benzodiazepine hypnotics. A key finding from early this compound studies is the lack of observed next-day residual effects, which is a significant consideration in the development of new hypnotics.
In comparison, Zolpidem has been associated with a dose-dependent increase in central nervous system and gastrointestinal adverse events. Drowsiness, dizziness, and diarrhea are among the most common short-term side effects. Zaleplon is noted for its short half-life, and at doses of 5mg and 10mg, it generally does not impair next-day psychomotor function or memory. However, higher doses can lead to immediate post-dose impairment. Eszopiclone is effective for sleep maintenance, but is frequently associated with an unpleasant taste.
The development of this compound appears to be focused on achieving a balance between efficacy in sleep maintenance and a favorable safety profile, particularly concerning next-day residual effects. The ongoing and future clinical trials will be critical in providing a more definitive comparison of its side effect profile against the established non-benzodiazepine hypnotics. Researchers and drug development professionals should continue to monitor the outcomes of these trials to fully understand the potential of this compound as a next-generation hypnotic.
References
Lorediplon's GABAA Receptor Subunit Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Lorediplon to γ-aminobutyric acid type A (GABAA) receptor subunits. While specific quantitative binding data for this compound is not publicly available, this document summarizes its known selectivity profile in comparison to other prominent GABAA receptor modulators, Zolpidem and Indiplon. The information is intended to provide a valuable resource for researchers and professionals in the field of drug discovery and development.
This compound is a novel non-benzodiazepine hypnotic agent that demonstrates selectivity for the α1 subunit of the GABAA receptor.[1][2] This selectivity is a key characteristic, as the α1 subunit is primarily associated with the sedative and hypnotic effects of drugs targeting the GABAA receptor.
Comparative Binding Affinity
To provide a framework for understanding this compound's selectivity, the following table summarizes the binding affinities (Ki values) of Zolpidem and the EC50 values for Indiplon at various GABAA receptor subunit combinations. Ki represents the inhibition constant, with a lower value indicating higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response. This compound is reported to be a selective positive allosteric modulator of α1 subunit-containing GABAA receptors.[1][2]
| Compound | Receptor Subunit Combination | Ki (nM) | EC50 (nM) | Reference |
| This compound | α1-containing | Data not available | Data not available | [1] |
| α2-containing | Data not available | Data not available | ||
| α3-containing | Data not available | Data not available | ||
| α5-containing | Data not available | Data not available | ||
| Zolpidem | α1β3γ2 | 41 | ||
| α2β3γ2 | 160 | |||
| α3β3γ2 | 380 | |||
| α5β2γ2 | > 10,000 | |||
| Indiplon | α1β2γ2 | 2.6 | ||
| α2β2γ2 | 24 | |||
| α3β3γ2 | 60 | |||
| α5β2γ2 | 77 |
Experimental Protocols
The determination of binding affinity for compounds like this compound at GABAA receptors is typically performed using radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for GABAA Receptor Subtypes
1. Membrane Preparation:
-
Recombinant cells (e.g., HEK293 or L-tk) stably or transiently expressing specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.
-
The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the test compound (e.g., this compound) at various concentrations, and a specific radioligand.
-
A common radioligand for the benzodiazepine binding site on the GABAA receptor is [3H]flunitrazepam or [3H]Ro15-1788.
-
The final component added to initiate the binding reaction is the prepared cell membrane suspension.
-
To determine non-specific binding, a high concentration of a non-labeled competing ligand (e.g., diazepam) is added to a set of wells.
-
The plate is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
Evaluating the Risk of Amnesia: A Comparative Analysis of Lorediplon and Triazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the amnestic risk associated with the novel non-benzodiazepine hypnotic, Lorediplon, and the established benzodiazepine, triazolam. This analysis is based on available preclinical and clinical data, focusing on quantitative comparisons, experimental methodologies, and underlying pharmacological mechanisms.
Executive Summary
Triazolam, a short-acting benzodiazepine, is well-documented to induce anterograde amnesia, a factor that can be a therapeutic advantage in premedication for surgery but a significant adverse effect in the treatment of insomnia. This compound, a pyrazolopyrimidine derivative, is a novel hypnotic agent that acts as a GABA-A receptor modulator. While direct comparative trials evaluating the amnestic effects of this compound and triazolam are not available, existing clinical data for each compound allow for an indirect assessment of their potential amnesic risk profiles.
Quantitative Data on Amnesia
The following tables summarize the incidence of amnesia and related adverse events reported in clinical trials for triazolam and the adverse event profile for this compound. It is crucial to note that the absence of head-to-head trials makes a direct comparison challenging.
Table 1: Incidence of Amnesia with Triazolam
| Study Population | Triazolam Dose | Incidence of Amnesia | Experimental Context |
| Surgical Patients | 0.375 mg | 67.5% reported some memory loss of the operating room and table[1] | Preoperative premedication[1] |
| Surgical Patients | 0.25 mg | Dose-dependent increase in amnesia observed[2][3][4] | Preoperative premedication |
| Healthy Subjects | Not Specified | 5 out of 6 subjects reported at least one episode of next-day memory impairment/amnesia (40% of subject-drug nights) | Short, intermittent course for insomnia |
Table 2: Adverse Event Profile of this compound from Clinical Trials
| Study Population | This compound Doses | Most Frequent Treatment-Related Adverse Events | Note on Amnesia |
| Healthy Adult Subjects | 1 mg, 5 mg, 10 mg | Dizziness, somnolence, headache, fatigue, hangover, and nausea | Amnesia was not reported as a frequent adverse event. The focus was on sleep parameters and next-day residual effects, which were found to be absent 14 hours after dosing. |
| Adult Patients with Insomnia | 5 mg, 10 mg | Dizziness, somnolence, headache, fatigue, hangover, and nausea | No specific data on amnesia incidence was highlighted in the top-line results. |
Experimental Protocols
The assessment of drug-induced amnesia typically involves standardized neuropsychological tests that evaluate different memory domains.
Assessment of Anterograde Amnesia
A common paradigm to assess anterograde amnesia in clinical trials involves the following steps:
-
Baseline Cognitive Assessment: Prior to drug administration, participants undergo a battery of cognitive tests to establish their baseline memory function.
-
Drug Administration: Participants receive a single dose of the investigational drug (e.g., this compound), a comparator (e.g., triazolam), or a placebo in a randomized, double-blind manner.
-
Memory Encoding Phase: At the time of expected peak plasma concentration of the drug, participants are presented with new information to learn. This can include:
-
Word Lists: A series of unrelated words are presented, and participants are asked to recall them immediately and after a delay.
-
Story Recall: A short story is read to the participants, who are later asked to recall details.
-
Picture Recognition: A set of images is shown, and participants are later tested on their ability to distinguish these from new images.
-
-
Memory Retrieval Phase: After a predetermined delay (e.g., 1-2 hours or the following day), participants are asked to recall the information they learned during the encoding phase.
-
Data Analysis: The performance on memory tests (e.g., number of correctly recalled words, details from the story, or recognized pictures) is compared across the different treatment groups. A significant decrease in memory performance in the active drug group compared to the placebo group indicates drug-induced amnesia.
In the context of triazolam's use as a pre-anesthetic medication, amnesia is often assessed post-operatively through structured interviews where patients are asked about their recall of events between drug administration and the induction of anesthesia.
Signaling Pathways and Mechanism of Action
Both this compound and triazolam exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding characteristics may contribute to differences in their pharmacological profiles, including the risk of amnesia.
Triazolam: A Benzodiazepine Agonist
Triazolam, as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and subsequent neuronal inhibition. This widespread neuronal inhibition in brain regions critical for memory formation, such as the hippocampus and amygdala, is thought to be the primary mechanism underlying its amnestic effects.
Caption: Triazolam's Mechanism of Action on the GABA-A Receptor.
This compound: A Non-Benzodiazepine GABA-A Modulator
This compound is a non-benzodiazepine hypnotic that also modulates the GABA-A receptor. While it is not a benzodiazepine, it is believed to bind to the same or an overlapping site on the GABA-A receptor complex. The specific subunit selectivity and binding kinetics of this compound may differ from those of triazolam, potentially leading to a different pharmacological profile with a lower propensity for causing amnesia. However, detailed binding studies and their correlation with amnestic effects are not yet fully published.
Caption: this compound's Mechanism of Action on the GABA-A Receptor.
Logical Relationship: Comparative Risk Assessment
Based on the available evidence, a logical framework for comparing the amnestic risk of this compound and triazolam can be constructed.
Caption: Comparative Amnestic Risk: this compound vs. Triazolam.
Conclusion
References
- 1. [Comprehensive evaluation of the effect of triazolam on amnesia during the preoperative period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of triazolam premedication on anxiety, sedation, and amnesia in general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of triazolam premedication on anxiety, sedation, and amnesia in general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Lorediplon: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Lorediplon are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound, a nonbenzodiazepine of the pyrazolopyrimidine family, are not publicly documented, established guidelines for the disposal of pharmaceutical waste provide a clear and safe framework. This guide synthesizes general best practices for the proper disposal of research compounds such as this compound, ensuring that laboratory personnel can manage waste streams effectively and safely.
Core Principles of Pharmaceutical Waste Management
The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment and to obviate the potential for accidental ingestion or misuse. The following procedures are based on general guidance for pharmaceutical disposal and should be followed in the absence of a specific Safety Data Sheet (SDS) mandate for this compound. Should an SDS for this compound become available, its specific instructions will supersede the general guidance provided here.
Standard Operating Procedure for this compound Disposal
This step-by-step guide provides a recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Hazard Assessment:
-
Before handling this compound, consult its Safety Data Sheet (SDS) for specific handling precautions.[1]
-
At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Disposal Pathway Determination:
-
Preferred Method: Drug Take-Back Program. The most secure and environmentally sound method for disposing of unwanted pharmaceuticals is through a designated drug take-back program.[2][3] These programs are often available through local pharmacies, police stations, or DEA-authorized collection sites.[3][4]
-
Alternative Method: On-Site Destruction and Disposal. If a take-back program is not accessible, the following on-site procedure is recommended.
3. On-Site Disposal Protocol:
-
Do Not Crush Pills: To minimize aerosolization of the compound, do not crush tablets or capsules.
-
Deactivation of the Compound:
-
Remove the this compound from its original container.
-
Mix the unaltered compound with an unappealing and inert substance. Suitable materials include:
-
Used coffee grounds
-
Cat litter
-
Dirt
-
-
-
Containment:
-
Place the mixture into a sealable container, such as a plastic bag or a sealable container, to prevent leakage.
-
-
Final Disposal:
-
Dispose of the sealed container in the regular laboratory or municipal trash.
-
-
De-identification of Original Containers:
-
Before disposing of the empty original container, remove or scratch out all identifying information from the label to protect confidential information.
-
4. Prohibited Disposal Methods:
-
Flushing: Do not flush this compound down the sink or toilet unless specifically instructed to do so by the manufacturer's guidelines or a regulatory body. The flushing of pharmaceuticals can lead to the contamination of water supplies.
This compound Chemical and Physical Properties
While no quantitative data for disposal-related experiments were found, the following table summarizes key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 917393-39-6 | |
| Molecular Formula | C₂₀H₁₅FN₄O₂S | |
| Molar Mass | 394.42 g·mol⁻¹ | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, not in water | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Lorediplon
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal protocols for handling Lorediplon in a laboratory setting. Given that this compound is a research compound with limited publicly available safety data, it should be treated as a potentially hazardous substance. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the supplier Cayman Chemical advises that it "should be considered hazardous until further information becomes available"[1]. The following PPE recommendations are based on this warning and general best practices for handling research-grade chemicals of unknown toxicity.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Always handle this compound powder within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas) for handling the solid material.
-
Avoid generating dust.
2.2. Dissolving and Solution Handling:
-
Consult the supplier's technical information for solubility data in various solvents.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
2.3. Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C.
-
In Solution: Storage conditions for solutions will depend on the solvent used. It is generally recommended to prepare solutions fresh. If storage is necessary, store in a tightly sealed container at -20°C or -80°C and protect from light.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.
3.1. Unused this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's guidelines for chemical waste disposal. It should be treated as hazardous chemical waste.
3.2. Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed waste container.
-
Dispose of this container as chemical waste according to your institution's protocols.
3.3. Empty Containers:
-
Rinse empty containers with an appropriate solvent three times.
-
Collect the rinseate for disposal as chemical waste.
-
After rinsing, the container can be disposed of in accordance with laboratory regulations. Before discarding, scratch out any identifying information on the label to protect proprietary information[2].
Experimental Workflow Diagram
The following diagram outlines the key steps and safety precautions for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
